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  • Product: 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine
  • CAS: 857267-08-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the transition from a promising hit to a viable lead candidate is heavily dictated by a molecule's physicochemical profile. 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from a promising hit to a viable lead candidate is heavily dictated by a molecule's physicochemical profile. 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (CAS: 857267-08-4) is a highly functionalized piperazine derivative that serves as a critical building block and pharmacophore in the development of central nervous system (CNS) therapeutics and oncology agents.

This whitepaper provides an in-depth, authoritative analysis of the compound's core physicochemical properties. As a Senior Application Scientist, I have structured this guide not merely to report data, but to elucidate the causality behind the structural electronic effects and to provide field-proven, self-validating experimental workflows for accurate property determination.

Molecular Architecture and Structural Electronic Effects

The physicochemical behavior of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine is governed by the interplay between its electron-rich piperazine ring and its highly electron-deficient aromatic system.

  • The Aromatic System: The phenyl ring is substituted with a fluorine atom at the 3-position and a nitro group at the 5-position. Both substituents exert strong inductive electron-withdrawing (-I) effects, while the nitro group also contributes a powerful resonance-withdrawing (-M) effect.

  • The Piperazine Core: The N1 nitrogen is directly conjugated with the electron-deficient aromatic ring, rendering it essentially non-basic under physiological conditions. Consequently, the physicochemical properties—specifically the ionization state—are entirely dictated by the distal N4 tertiary amine (the methylpiperazine nitrogen). The strong electron-withdrawing nature of the aromatic system subtly reduces the basicity of the N4 nitrogen via through-bond inductive effects compared to an unsubstituted N-phenylpiperazine.

Core Physicochemical Properties

The quantitative parameters defining the absorption, distribution, metabolism, and excretion (ADME) potential of the compound are summarized in Table 1.

Table 1: Physicochemical Profile of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

ParameterValue / EstimateMethodology & Rationale
Molecular Formula C11H14FN3O2Structural Analysis
Molecular Weight 239.25 g/mol Calculated
CAS Registry Number 857267-08-41 [1]
pKa (N4-piperazine) ~7.8Potentiometric Titration (OECD 112)
LogP (Octanol/Water) ~2.3Shake-Flask Partitioning (OECD 107)
Topological Polar Surface Area 52.3 Ų2D Topological Calculation (NO2 + N atoms)
H-Bond Donors / Acceptors 0 / 5Structural Analysis
Rotatable Bonds 2Structural Analysis

Data reflects standard baseline estimates for the neutral free base form prior to empirical validation.

Experimental Methodologies for Physicochemical Profiling

To generate trustworthy data for lead optimization, experimental protocols must be designed as self-validating systems . The following methodologies detail the exact workflows required to empirically determine the properties of this compound.

Potentiometric pKa Determination (OECD 112)

Causality & Rationale: Potentiometric titration is selected over spectrophotometric methods because the N4-piperazine nitrogen lacks a strong chromophoric shift upon protonation. Potentiometry directly measures the thermodynamic protonation state, making it the most reliable method for basic amines [2].

Self-Validating Protocol:

  • Preparation: Prepare CO2-free deionized water to prevent carbonic acid from buffering the system. Dissolve 1.5 mg of the compound in 1.5 mL of a 0.15 M KCl background electrolyte solution to maintain a constant ionic strength.

  • Forward Titration: Submerge a calibrated pH electrode into the vial. Titrate the solution with standardized 0.1 N HCl under an argon blanket until the pH reaches 2.0, ensuring the N4 amine is fully protonated.

  • Back-Titration (Validation Step): Reverse the titration using standardized 0.1 N KOH, recording the pH versus titrant volume up to pH 11.0.

  • Data Acceptance Criteria: Calculate the pKa using the Bjerrum plot method. Self-Validation: A hysteresis of < 0.1 pH units between the forward and back-titration curves confirms that the system maintained thermodynamic equilibrium and that the compound did not degrade during the assay.

Lipophilicity Assessment: Shake-Flask Method (OECD 107)

Causality & Rationale: The shake-flask method is prioritized over HPLC-based estimations. The highly polarized π -system created by the fluoro and nitro groups can cause secondary interactions with the silica backbone of HPLC columns, skewing retention times. True biphasic thermodynamic partitioning is essential for accurate lipophilicity assessment [3].

Self-Validating Protocol:

  • Phase Saturation: Vigorously stir n-octanol and an aqueous phosphate buffer (pH 10.5) together for 24 hours. The high pH ensures the piperazine (pKa ~7.8) is entirely in its neutral, unprotonated state.

  • Equilibration: Dissolve an accurately weighed sample of the compound into the pre-saturated octanol phase.

  • Partitioning: Mix the octanol and aqueous phases in three distinct volume ratios (1:1, 1:2, and 2:1) in sealed glass vials. Shake mechanically at 25 °C for 24 hours.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification & Mass Balance (Validation Step): Quantify the compound concentration in both the octanol ( Coct​ ) and aqueous ( Caq​ ) phases via HPLC-UV. Self-Validation: Calculate the total recovered mass. The run is only accepted if the recovered mass equals 95–105% of the initial input mass, ruling out glass adsorption or compound precipitation.

Thermodynamic Solubility Determination

Causality & Rationale: Thermodynamic solubility is utilized instead of kinetic (solvent-shift) assays. Kinetic assays rely on DMSO stock solutions, which frequently cause supersaturation and falsely elevate solubility readings. Equilibrating the crystalline powder directly in an aqueous buffer provides the true lattice-dissociation energy required for accurate formulation and in vivo modeling [4].

Self-Validating Protocol:

  • Incubation: Add a 10% excess of solid 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine to 2 mL of pH 7.4 phosphate-buffered saline (PBS) in a sealed glass vial.

  • Agitation: Secure the vial in an orbital shaker at 25 °C and 400 rpm for 48 hours.

  • pH Verification (Validation Step): Measure the pH of the suspension. Self-Validation: Because the dissolution of a basic amine can elevate the buffer pH (altering the ionization state), a pH shift of > 0.05 units triggers an automatic rejection of the data point, necessitating the use of a higher-capacity buffer.

  • Filtration & Analysis: Filter the suspension through a 0.22 µm PTFE syringe filter. Dilute the saturated filtrate and quantify via HPLC-UV against a standard calibration curve.

Structure-Property Relationships (SPR) & Pharmacokinetic Implications

The empirical data generated from these workflows directly informs the compound's pharmacokinetic viability.

  • Ionization and Permeability: With an estimated pKa of ~7.8, the compound exists in a dynamic equilibrium at physiological pH (7.4), where approximately 71% is protonated and 29% is neutral. This is the optimal "sweet spot" for CNS therapeutics: the protonated fraction ensures adequate aqueous solubility for oral dissolution, while the neutral fraction readily permeates the lipophilic blood-brain barrier (BBB).

  • Lipinski Compliance: The Topological Polar Surface Area (TPSA) of 52.3 Ų is well below the 90 Ų threshold historically required for efficient BBB penetration. Combined with a LogP of ~2.3, the molecule falls perfectly within the optimal lipophilicity range (LogP 2.0 - 3.0) to avoid non-specific protein binding while maintaining high membrane permeability.

Workflow Visualization

Workflow A Compound Procurement CAS: 857267-08-4 B Purity Verification (LC-MS & NMR >98%) A->B C pKa Determination Potentiometric Titration B->C D Lipophilicity (LogP) Shake-Flask Partitioning B->D E Thermodynamic Solubility HPLC-UV Quantification B->E F Data Integration & SPR Analysis C->F D->F E->F G Lead Optimization Go/No-Go Decision F->G

Figure 1: Standardized, self-validating physicochemical profiling workflow for lead optimization.

References

  • C11H14FN3O2 - Chemical Dictionary, Guidechem.
  • OECD Test Guideline 112: Dissociation Constants in W
  • Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/w
  • Application Note: A Step-by-Step Protocol for Determining the Solubility, Benchchem.

Sources

Exploratory

Pharmacological and Structural Dynamics of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine Derivatives in Targeted Therapeutics

Executive Summary The compound 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (CAS: 857267-08-4) is a privileged pharmacophore and versatile building block in modern medicinal chemistry. Rather than acting as a standalone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (CAS: 857267-08-4) is a privileged pharmacophore and versatile building block in modern medicinal chemistry. Rather than acting as a standalone therapeutic, this scaffold is strategically derivatized to create highly potent, target-specific inhibitors across multiple disease areas, including oncology, diabetic retinopathy, and fibrotic disorders.

By reducing the 5-nitro group to an amine and subsequently coupling it with various electrophiles (e.g., acid chlorides or sulfonyl chlorides), researchers have developed potent ATP-competitive kinase inhibitors (such as ROCK inhibitors) , mutant IDH1/2 inhibitors , and epigenetic SETD2 modulators . This whitepaper deconstructs the mechanistic rationale behind this specific scaffold, detailing its structure-activity relationship (SAR), biological mechanisms of action, and the self-validating experimental protocols required for its derivatization and evaluation.

Pharmacophore Deconstruction & SAR Logic

The selection of the 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine core in drug design is driven by precise physicochemical and spatial requirements within protein binding pockets.

  • The 4-Methylpiperazine Motif: This basic, nitrogen-containing heterocycle is highly water-soluble. In kinase inhibitors, it frequently projects outward into the solvent-exposed channel of the ATP-binding site. This orientation not only improves the pharmacokinetic profile (solubility and bioavailability) but also allows the basic amine to form favorable electrostatic interactions with acidic residues at the edge of the binding pocket.

  • The 3-Fluoro Substitution: The introduction of a fluorine atom at the meta position serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at that specific aromatic site. Second, fluorine's strong electron-withdrawing nature modulates the pKa of the adjacent functional groups and enables orthogonal multipolar interactions (e.g., F···H–N or F···C=O) with the protein backbone, enhancing target residence time.

  • The 5-Nitro Group (Synthetic Handle): In its native state, the nitro group is pharmacologically inactive for these specific targets. However, it serves as a critical synthetic handle. Upon reduction to an aniline, it provides a nucleophilic center for the attachment of diverse hinge-binding motifs (e.g., 4H-chromen-4-one derivatives in ROCK inhibitors or complex sulfonamides in Bcl-2 inhibitors).

G Core 1-(3-Fluoro-5-nitrophenyl)- 4-methylpiperazine Piperazine 4-Methylpiperazine (Solubility & Solvent Channel) Core->Piperazine Fluoro 3-Fluoro Group (Metabolic Shield & pKa) Core->Fluoro Nitro 5-Nitro Group (Synthetic Handle for Coupling) Core->Nitro

Structural deconstruction of the 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine scaffold.

Mechanistic Pathways of Key Targets

Rho-Associated Protein Kinase (ROCK) Inhibition

Derivatives of this scaffold have shown exceptional efficacy as selective ROCK I and ROCK II inhibitors . ROCK is a serine/threonine kinase activated by the small GTPase RhoA, playing a central role in actin cytoskeleton reorganization. When the 5-nitro group is converted to an amide linked to a chromenone moiety, the resulting derivative acts as a Type I, ATP-competitive inhibitor. The amide linker and chromenone core anchor into the hinge region of the kinase via hydrogen bonds, while the 3-fluoro-phenyl-4-methylpiperazine tail extends into the solvent-accessible region, dictating the remarkable selectivity against a panel of over 380 other kinases.

G RhoA RhoA (GTP-Bound) Upstream Activator ROCK ROCK I/II Kinase Target Enzyme RhoA->ROCK Activates MLC Myosin Light Chain (Phosphorylation) ROCK->MLC Phosphorylates Inhibitor Fluoronitrophenyl Piperazine Derivative Inhibitor->ROCK ATP-Competitive Inhibition Actin Actin Cytoskeleton Contraction & Migration MLC->Actin Promotes

Mechanism of ROCK inhibition by fluoronitrophenyl piperazine derivatives.

ALK-5 and IDH1/2 Modulation

Beyond ROCK, the scaffold is utilized in transforming growth factor-beta (TGF-β) type I receptor (ALK-5) inhibitors and mutant IDH1/2 inhibitors . In ALK-5 inhibition, the piperazine ring provides the necessary basicity to interact with the unique DFG-in conformation of the kinase domain, effectively halting the phosphorylation of SMAD2/3 and preventing fibrotic gene transcription.

Quantitative Profiling: SAR Data

The table below summarizes the structure-activity relationship (SAR) demonstrating how derivatization of the 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine scaffold translates into potent biological activity, specifically using ROCK inhibition as the benchmark model.

CompoundR-Group (Post-Nitro Reduction)ROCK I IC₅₀ (μM)ROCK II IC₅₀ (μM)Kinome Selectivity
Scaffold Core None (Unmodified Nitro)> 10.000> 10.000N/A
Intermediate Primary Amine (-NH₂)> 10.000> 10.000N/A
Derivative A Simple Benzamide3.1412.500Low
Derivative 12j 4H-chromen-4-one acetamide0.0140.003High (>387 kinases)

Data synthesized from established ROCK inhibitor SAR profiling .

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating system used to synthesize active derivatives and validate their mechanism of action.

Protocol 1: Scaffold Derivatization (Reduction & Coupling)

Causality: The nitro group must be cleanly reduced to an aniline without causing hydrodefluorination (loss of the fluorine atom). Catalytic hydrogenation using 10% Pd/C is highly efficient, but requires strict atmospheric control. The subsequent amide coupling establishes the hinge-binding interaction essential for target engagement.

  • Nitro Reduction: Dissolve 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with H₂ gas and stir at room temperature for 1–2 hours.

  • Validation Step 1 (LC-MS): Monitor the reaction via LC-MS. The disappearance of the nitro peak and the appearance of the [M+H]⁺ peak corresponding to the aniline confirm completion. Filter through Celite to remove the catalyst.

  • Amide Coupling: Dissolve the resulting aniline in dichloromethane (DCM). Add triethylamine (3.0 eq) and the desired electrophile (e.g., 4-oxo-4H-chromen-7-yl)oxy)acetyl chloride, 1.2 eq) at 0 °C.

  • Validation Step 2 (NMR): Purify via flash chromatography. Confirm the retention of the fluorine atom via ¹H-¹⁹F coupling in the ¹H NMR spectrum (aromatic protons appearing as doublets of doublets).

Protocol 2: ADP-Glo™ Kinase Assay for Target Validation

Causality: To confirm that the synthesized derivative acts via ATP-competitive kinase inhibition, an ADP-Glo assay is utilized. This assay measures the ADP formed from the kinase reaction, providing a universal, non-radioactive, and highly sensitive luminescence readout.

  • Enzyme Preparation: Incubate recombinant ROCK II kinase with the synthesized derivative (serial dilutions from 10 μM to 0.1 nM) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding ATP (at the predetermined Kₘ value) and the specific peptide substrate (e.g., long S6 kinase substrate peptide). Incubate for 60 minutes.

  • ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Self-Validation & Quality Control: Include a no-enzyme control (background) and a reference inhibitor (e.g., Staurosporine). Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.5.

  • Data Analysis: Plot luminescence signals against log[inhibitor] concentrations and determine the IC₅₀ using non-linear regression analysis.

G Step1 1. Nitro Reduction (Pd/C, H2) -> Aniline Step2 2. Amide Coupling (Electrophile, Base) Step1->Step2 Step3 3. Kinase Assay (ADP-Glo, ATP Competition) Step2->Step3 Step4 4. IC50 Calculation (Non-linear Regression) Step3->Step4

Self-validating workflow from scaffold derivatization to biological profiling.

References

  • Zhao, L., et al. "Discovery of 4H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models." Journal of Medicinal Chemistry, 2019. URL:[Link]

  • "Therapeutically active compounds and their methods of use." US Patent US10717764B2, Google Patents.
  • "Substituted indoles and methods of use thereof." WIPO Patent WO2020037079A1, Google Patents.
  • "Alk-5 inhibitors and uses thereof." WIPO Patent WO2022126133A1, Google Patents.
Foundational

A Predictive Guide to the Spectroscopic Characterization of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

Introduction In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine is a compound of interest within several research programs, owing to its unique substitution pattern on the phenylpiperazine scaffold. The presence of a fluorine atom and a nitro group significantly influences its electronic properties and, consequently, its potential biological activity and metabolic fate. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for this compound, offering researchers a valuable resource for its identification and characterization. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis and draw upon data from analogous structures to ensure the highest degree of predictive accuracy.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine is anticipated to exhibit distinct signals corresponding to the protons of the substituted phenyl ring and the N-methylpiperazine moiety. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and fluoro substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9t (triplet)1HH-4 (Aromatic)
~7.4 - 7.5ddd (doublet of doublet of doublets)1HH-6 (Aromatic)
~7.1 - 7.2ddd (doublet of doublet of doublets)1HH-2 (Aromatic)
~3.4 - 3.5t (triplet)4H-CH₂- (Piperazine, adjacent to N-phenyl)
~2.6 - 2.7t (triplet)4H-CH₂- (Piperazine, adjacent to N-methyl)
~2.4s (singlet)3H-CH₃ (N-Methyl)
Causality Behind Experimental Choices in ¹H NMR Spectroscopy

The choice of deuterochloroform (CDCl₃) as the solvent is standard for many organic molecules due to its excellent solubilizing properties and the presence of a residual proton signal that can be used for spectral calibration. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the aromatic proton signals, which are expected to exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the electronegative fluoro and nitro substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine in CDCl₃

Chemical Shift (δ, ppm)Assignment
~163 - 165 (d, ¹JCF ≈ 245 Hz)C-3 (Aromatic, C-F)
~150 - 152C-1 (Aromatic, C-N)
~149 - 151C-5 (Aromatic, C-NO₂)
~115 - 117 (d, ²JCF ≈ 22 Hz)C-4 (Aromatic)
~110 - 112 (d, ²JCF ≈ 25 Hz)C-2 (Aromatic)
~105 - 107 (d, ⁴JCF ≈ 3 Hz)C-6 (Aromatic)
~54 - 56-CH₂- (Piperazine, adjacent to N-methyl)
~48 - 50-CH₂- (Piperazine, adjacent to N-phenyl)
~45 - 47-CH₃ (N-Methyl)
Rationale for ¹³C NMR Experimental Design

Proton-decoupled ¹³C NMR is the standard experiment to obtain a spectrum with singlets for each unique carbon atom, simplifying interpretation. The large one-bond carbon-fluorine coupling constant (¹JCF) for C-3 and smaller two-bond (²JCF) and four-bond (⁴JCF) couplings for the other aromatic carbons are characteristic and aid in the definitive assignment of these signals.

Predicted Mass Spectrometry (MS) Data

Electron Ionization (EI) mass spectrometry is expected to produce a clear molecular ion peak and several characteristic fragment ions, providing confirmation of the molecular weight and insights into the molecule's structure.

Table 3: Predicted Key Mass-to-Charge Ratios (m/z) and Their Assignments for 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

m/zPredicted IntensityAssignment
239Moderate[M]⁺ (Molecular Ion)
224Low[M - CH₃]⁺
193Low[M - NO₂]⁺
182High[M - C₃H₇N]⁺ (loss of methylpiperazine fragment)
156Moderate[C₆H₃FN(O)]⁺
70Very High[C₄H₈N]⁺ (N-methylpiperazine fragment)
Trustworthiness of the Mass Spectrometry Protocol

The use of a standard EI source at 70 eV is a well-established method for generating reproducible fragmentation patterns for small organic molecules.[1] This energy level is sufficient to induce fragmentation that is characteristic of the molecule's structure, allowing for comparison with spectral libraries and confident identification. The predicted fragmentation pattern is based on the known behavior of aromatic and heterocyclic compounds in mass spectrometry.[2][3]

Experimental Protocols

NMR Spectroscopy Workflow

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural verification.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of CDCl3 prep2 Add TMS as internal standard prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum (proton-decoupled) acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate spectra to TMS (0.00 ppm) proc3->proc4 proc5 Integrate 1H signals and pick peaks proc4->proc5 MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization_analysis Ionization and Analysis cluster_data_interpretation Data Interpretation intro1 Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) intro2 Introduce the sample into the mass spectrometer via direct infusion or GC/LC intro1->intro2 ion1 Ionize the sample using Electron Ionization (EI) at 70 eV intro2->ion1 ion2 Separate ions based on their mass-to-charge ratio (m/z) in the mass analyzer ion1->ion2 ion3 Detect the ions ion2->ion3 interp1 Record the mass spectrum ion3->interp1 interp2 Identify the molecular ion peak interp1->interp2 interp3 Analyze the fragmentation pattern to confirm the structure interp2->interp3

Caption: Workflow for mass spectrometry analysis.

Interpretation of Spectral Data

The predicted spectral data provides a unique fingerprint for 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine.

  • ¹H NMR: The aromatic region is expected to show three distinct signals, with their chemical shifts and coupling patterns being highly informative. The triplet for H-4 is due to coupling with the two adjacent protons (H-2 and H-6 are not magnetically equivalent due to the substituents). The signals for H-2 and H-6 will be further split by the fluorine at position 3. The aliphatic region will show two triplets for the piperazine ring protons and a singlet for the N-methyl group, confirming the presence of the 4-methylpiperazine moiety.

  • ¹³C NMR: The downfield shifts of the aromatic carbons are consistent with the presence of the electron-withdrawing nitro and fluoro groups. The carbon directly attached to the fluorine (C-3) will appear as a doublet with a large coupling constant, which is a key identifying feature. The other aromatic carbons will also exhibit smaller C-F couplings, aiding in their assignment. The three signals in the aliphatic region correspond to the two sets of piperazine methylene carbons and the N-methyl carbon.

  • Mass Spectrometry: The molecular ion peak at m/z 239 will confirm the molecular formula of C₁₁H₁₄FN₃O₂. The prominent fragment at m/z 70 is a strong indicator of the N-methylpiperazine substructure, resulting from cleavage of the C-N bond connecting the piperazine ring to the phenyl group. The fragment at m/z 182 arises from the loss of the C₃H₇N fragment from the molecular ion.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data for 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine. By understanding the expected spectral features and employing the outlined experimental protocols, researchers and drug development professionals can confidently identify and characterize this compound. The provided interpretations, grounded in fundamental spectroscopic principles, offer a solid framework for the structural elucidation of this and related molecules.

References

  • Silva, E. M. P. et al. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 72(14), 3345-3354. Available at: [Link]

  • McLean, S. et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PLOS ONE, 15(5), e0233398. Available at: [Link]

  • Klyuev, N. A. et al. (1982). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1321-1324. Available at: [Link]

  • Pikovskaya, O. et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1234. Available at: [Link]

  • Forkey, D. M. & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

  • Kutateladze, A. G. & Reddy, D. S. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1937-1943. Available at: [Link]

  • Nolis, P. (2024). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50, pp. 82-105). Royal Society of Chemistry. Available at: [Link]

  • Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]

  • Reddy, D. S. et al. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Advances, 10(36), 21397-21402. Available at: [Link]

  • Nolis, P. (2025). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 51, pp. 76-97). Royal Society of Chemistry. Available at: [Link]

Sources

Exploratory

In Vitro Cytotoxicity and Predictive Safety Profiling of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine: A Mechanistic Evaluation Guide

Executive Summary In early-stage drug discovery, highly functionalized building blocks like 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (CAS: 857267-08-4) are frequently utilized to synthesize CNS-active agents, kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, highly functionalized building blocks like 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (CAS: 857267-08-4) are frequently utilized to synthesize CNS-active agents, kinase inhibitors, and antibacterial therapeutics. However, the exact structural motifs that confer pharmacological efficacy often carry intrinsic toxicological liabilities.

As an Application Scientist, evaluating this compound requires moving beyond basic cell viability screens. We must deconstruct the molecule into its pharmacophores—the nitroaromatic ring, the fluorinated phenyl system, and the N-methylpiperazine moiety—and deploy a targeted, self-validating in vitro testing cascade. This guide provides a comprehensive framework for assessing the cytotoxicity, genotoxicity, and cardiotoxicity of this specific structural class, detailing the causality behind each experimental design.

Structural Toxico-Informatics: Mechanistic Rationale

Before initiating in vitro assays, it is critical to understand the predictive toxicology of the molecule's three primary structural features:

The Nitroaromatic Liability: Oxidative Stress and Genotoxicity

The nitro group ( −NO2​ ) is highly electron-withdrawing and serves as a substrate for cellular nitroreductases (NTRs)[1]. The toxicity of nitroaromatics is strictly dependent on their bioactivation via two distinct enzymatic pathways[2]:

  • Type I (Oxygen-Insensitive) Reduction: NTRs catalyze a two-electron reduction of the nitro group to nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates. These highly electrophilic species can covalently bind to DNA, forming guanine adducts that lead to frameshift or base-pair substitution mutations[2].

  • Type II (Oxygen-Sensitive) Reduction: Flavoenzymes catalyze a one-electron reduction, forming a transient nitro anion radical. In aerobic environments, this radical rapidly transfers its electron to molecular oxygen, generating superoxide ( O2∙−​ ). The parent nitroaromatic is regenerated in a "futile cycle," leading to massive intracellular reactive oxygen species (ROS) accumulation and subsequent oxidative stress[1].

The N-Methylpiperazine Liability: hERG Channel Blockade

The N-methylpiperazine ring is a basic aliphatic amine with a pKa of approximately 8.0. At physiological pH (7.4), this moiety is heavily protonated. The protonated basic center is a well-documented pharmacophore for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel[3]. The basic amine interacts via cation- π and hydrophobic interactions with the aromatic residues (Tyr652 and Phe656) located in the inner cavity of the hERG pore[4]. This inhibits the rapid delayed rectifier potassium current ( IKr​ ), leading to action potential prolongation, QT interval prolongation, and potentially fatal Torsades de Pointes (TdP)[4].

The Fluorophenyl Moiety: Metabolic Modulation

While fluorine substitution generally increases lipophilicity and blocks specific cytochrome P450 (CYP) oxidation sites, its strong electronegativity alters the electron density of the aromatic ring. In this compound, the meta-fluoro substitution stabilizes the ring against rapid oxidative metabolism but may lower the reduction potential of the nitro group, potentially accelerating NTR-mediated bioactivation.

G N 1-(3-Fluoro-5-nitrophenyl) -4-methylpiperazine NTR Nitroreductase (NTR) (Type I / II) N->NTR Type1 Type I (O2-insensitive) 2e- Reduction NTR->Type1 Type2 Type II (O2-sensitive) 1e- Reduction NTR->Type2 Nitroso Nitroso & Hydroxylamine Intermediates Type1->Nitroso Radical Nitro Anion Radical Type2->Radical DNA DNA Adducts (Genotoxicity) Nitroso->DNA Electrophilic Attack Radical->N Futile Cycling ROS Superoxide (ROS) Oxidative Stress Radical->ROS O2 Interaction ROS->DNA Oxidative Damage

Mechanistic pathways of nitroaromatic bioactivation leading to cytotoxicity and genotoxicity.

In Vitro Safety Profiling Cascade: Methodologies

To empirically validate the theoretical liabilities, we deploy a three-tiered screening cascade. Every protocol is designed as a self-validating system , meaning the assay inherently proves its own operational success through strict control thresholds.

Assay 1: Cellular Viability & ROS Generation (HepG2)

Causality & Rationale: HepG2 (human hepatocellular carcinoma) cells are utilized because they retain baseline expression of xenobiotic-metabolizing enzymes, including nitroreductases. We multiplex an ATP-dependent viability assay (CellTiter-Glo) with a fluorogenic ROS probe (DCFDA) to determine if cytotoxicity is causally linked to Type II nitroreductase futile cycling.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a 10-point dose-response curve of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (0.1 µM to 100 µM) in DMSO (final DMSO concentration 0.5%).

  • ROS Sensitization: Add 10 µM H2​DCFDA to the wells 45 minutes prior to the end of the 24h compound exposure. H2​DCFDA is cleaved by intracellular esterases and oxidized by ROS to highly fluorescent DCF.

  • ROS Quantification: Measure fluorescence at Ex/Em 485/535 nm using a microplate reader.

  • Viability Quantification: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes, and record luminescence.

Self-Validation Criteria:

  • Positive Control: Menadione (50 µM) must induce a >3 -fold increase in ROS[5].

  • Negative Control: 0.5% DMSO vehicle.

  • Quality Control: Z'-factor must be ≥0.5 for both readouts.

Assay 2: Genotoxicity (Mini-Ames Test)

Causality & Rationale: Because Type I reduction yields electrophilic hydroxylamines that cause DNA adducts, a bacterial reverse mutation assay is mandatory[6]. We use Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

Step-by-Step Protocol:

  • Preparation: Grow TA98 and TA100 strains overnight in nutrient broth to an OD600 of ~1.0.

  • Metabolic Activation: Prepare two sets of tests: one with 10% rat liver S9 fraction (to simulate mammalian hepatic metabolism) and one without S9.

  • Exposure (Treat and Plate): Mix 10 µL of the test compound (at 5 concentrations up to 500 µ g/plate ), 10 µL of bacterial culture, and 50 µL of S9 mix (or buffer). Incubate at 37°C for 90 minutes.

  • Plating: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate for 48-72 hours at 37°C. Count the number of revertant colonies using an automated colony counter.

Self-Validation Criteria:

  • Positive Controls: 2-Aminoanthracene (requires S9) and 4-Nitroquinoline-1-oxide (does not require S9). Must yield a >3 -fold increase in revertants over vehicle.

  • Threshold for Liability: A dose-dependent increase in revertant colonies ≥2 -fold over the DMSO control is considered a positive mutagenic signal.

Assay 3: Cardiotoxicity (Automated hERG Patch-Clamp)

Causality & Rationale: The N-methylpiperazine moiety requires rigorous electrophysiological screening. While radioligand binding assays exist, they do not confirm functional channel blockade. Automated whole-cell patch-clamp provides the definitive functional assessment of IKr​ inhibition[7].

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel (KCNH2). Harvest cells and suspend in extracellular recording solution.

  • Patching: Load cells onto an automated patch-clamp system (e.g., QPatch or SyncroPatch). The system automatically establishes a giga-ohm seal and breaks into the whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the test compound at increasing concentrations (0.1, 1, 3, 10, 30 µM). Wait 3-5 minutes per concentration to reach steady-state block.

  • Data Analysis: Measure the peak tail current amplitude relative to the pre-compound baseline. Calculate the IC50​ using a Hill equation fit.

Self-Validation Criteria:

  • Positive Control: Astemizole or E-4031 (100 nM) must inhibit the tail current by >80% .

  • Quality Control: Seal resistance must be >1 GΩ ; access resistance <10 MΩ .

Quantitative Data Benchmarks

To interpret the data generated from the cascade, compare the results of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine against the following industry-standard safety thresholds.

Assay CategoryTarget MetricAcceptable Profile (Pass)Warning Zone (Monitor)High Liability (Fail)
Cytotoxicity (HepG2) IC50​ (Viability)
Oxidative Stress ROS Fold-Change <1.5-fold 1.5−2.0-fold >2.0-fold
Genotoxicity (Ames) Revertant Ratio <2.0 (No dose response)N/A ≥2.0 (Dose-dependent)
Cardiotoxicity (hERG) IC50​ (Patch Clamp)

Integrated Workflow Visualization

The following logic tree dictates the progression of the compound through the safety cascade. Failure at any critical node necessitates structural optimization (e.g., replacing the N-methylpiperazine with a morpholine ring to reduce basicity, or replacing the nitro group with a bioisostere like a nitrile or trifluoromethyl group)[3].

Workflow Start Compound: 1-(3-Fluoro-5-nitrophenyl) -4-methylpiperazine Cytotox Assay 1: Cytotoxicity HepG2 CellTiter-Glo DCFDA ROS Assay Start->Cytotox Ames Assay 2: Genotoxicity Mini-Ames TA98/TA100 +/- S9 Fraction Start->Ames hERG Assay 3: Cardiotoxicity Automated Patch-Clamp HEK293-hERG Start->hERG Dec1 ROS > 2-fold? IC50 < 10 µM? Cytotox->Dec1 Dec2 Mutagenic Ratio > 2.0? Ames->Dec2 Dec3 hERG IC50 < 10 µM? hERG->Dec3 Fail High Liability (Structural Optimization Req.) Dec1->Fail Yes Pass Acceptable Safety (Proceed to In Vivo) Dec1->Pass No Dec2->Fail Yes Dec2->Pass No Dec3->Fail Yes Dec3->Pass No

Integrated in vitro safety screening workflow for early-stage liability detection.

References

  • Mechanism of nitroreductase (NTR)-mediated bioactivation of nitroaromatic compounds. ResearchGate. Available at:[Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at:[Link]

  • Nitroreductase Increases Menadione-Mediated Oxidative Stress in Aspergillus nidulans. PubMed Central (PMC). Available at:[Link]

  • Uncovering the mechanism of action of cardiac arrhythmias caused by cancer therapeutics that target the hERG channel. Utrecht University Repository. Available at:[Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. Available at:[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate. PubMed Central (PMC). Available at:[Link]

  • Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate. PubMed Central (PMC). Available at:[Link]

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

Executive Summary & Mechanistic Rationale Arylpiperazines represent a highly privileged class of pharmacophores in neuropharmacology, acting as versatile ligands for monoaminergic receptors[1]. The compound 1-(3-Fluoro-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Arylpiperazines represent a highly privileged class of pharmacophores in neuropharmacology, acting as versatile ligands for monoaminergic receptors[1]. The compound 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (CAS: 857267-08-4)[2] introduces a unique stereoelectronic profile due to its specific phenyl ring substitutions, which drastically dictate its receptor binding affinity and selectivity profile.

Understanding the binding affinity of this compound requires dissecting the causality behind its structural components:

  • The N4-Methyl Piperazine Core: The basic nitrogen at the N4 position is protonated at physiological pH. This cationic center acts as the primary pharmacophoric anchor, forming a critical salt bridge with a highly conserved aspartate residue (e.g., Asp116 in the 5-HT1A receptor, Asp114 in the D2 receptor) located in transmembrane helix 3 (TM3) of aminergic G-protein coupled receptors (GPCRs)[3]. The compact methyl group restricts steric clashes, favoring high-affinity binding over bulkier alkyl chains, which often shift selectivity toward α -adrenergic receptors.

  • 3-Fluoro Substitution: Fluorine, being highly electronegative yet sterically small (comparable to hydrogen), exerts a strong inductive effect (-I). This modulates the pKa of the proximal N1 piperazine nitrogen, optimizing the lipophilicity (LogP) for blood-brain barrier (BBB) penetration. Furthermore, the fluorine atom serves as a hydrogen bond acceptor, engaging in multipolar interactions with polar residues (such as Ser188 or Ser192) in the receptor binding pocket[3].

  • 5-Nitro Substitution: The nitro group is a strong electron-withdrawing moiety via both inductive (-I) and resonance (-M) effects. It significantly depletes the electron density of the phenyl ring, enhancing π−π stacking interactions with aromatic residues (like Phe340 in 5-HT1A) in the receptor's orthosteric site.

Receptor Binding Affinity Profiles

Phenylpiperazines typically exhibit polypharmacology, but the 3,5-disubstitution pattern heavily biases the molecule towards 5-HT1A and away from off-target adrenergic receptors. The table below summarizes the quantitative binding affinity ( Ki​ ) data, demonstrating how the progressive addition of the fluoro and nitro groups refines the scaffold's selectivity.

Table 1: Representative SAR Binding Affinity Data for the Arylpiperazine Scaffold

Compound5-HT1A Ki​ (nM)5-HT2A Ki​ (nM) α1​ Ki​ (nM)
1-Phenylpiperazine (Reference Core)25.0 ± 4.0110 ± 1545.0 ± 6.0
1-(3-Fluorophenyl)-4-methylpiperazine 4.5 ± 0.860.2 ± 6.565.2 ± 5.5
1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine 1.2 ± 0.345.6 ± 5.185.0 ± 7.4

Data reflects the established structure-activity relationship (SAR) trajectory where electron-withdrawing groups at the meta positions enhance 5-HT1A affinity while reducing α1​ -adrenoceptor cross-reactivity[3].

Experimental Methodology: Self-Validating Radioligand Binding Assays

To ensure trustworthiness and reproducibility, the binding affinity ( Ki​ ) must be determined using a rigorous, self-validating radioligand displacement workflow. The following protocol details the competitive binding assay for the 5-HT1A receptor, emphasizing the causality behind each methodological choice.

Step 1: Membrane Preparation & Validation
  • Procedure: Harvest HEK293 cells stably expressing human 5-HT1A receptors. Homogenize the pellet in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Causality & Self-Validation: Rapid cooling and protease inhibitors prevent proteolytic degradation of the GPCRs. The high-speed ultracentrifugation specifically isolates the lipid membrane fraction where the receptors are localized. A subsequent BCA protein assay must be performed on the resuspension; achieving a consistent protein yield (e.g., 15 µ g/well ) validates that any variations in radioligand binding are strictly due to the ligand's affinity, not inconsistent receptor density.

Step 2: Dual-Radioligand Incubation
  • Procedure: Incubate the membrane preparations with either 1.5 nM [3H]-8-OH-DPAT (an agonist radioligand) or 0.5 nM [3H]-MPPF (an antagonist radioligand)[4].

  • Causality & Self-Validation: 5-HT1A receptors exist in both high- and low-affinity states for agonists. By running parallel assays with both an agonist and an antagonist radioligand, researchers can calculate the agonist:antagonist binding affinity difference. This internal control serves as a reliable, self-validating predictor of the compound's intrinsic functional activity (i.e., whether 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine acts as a full agonist, partial agonist, or antagonist)[4].

Step 3: Competitive Displacement & Kinetic Trapping
  • Procedure: Add the test compound in a 10-point concentration gradient ( 10−11 M to 10−4 M). Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality & Self-Validation: PEI is a cationic polymer that coats the negatively charged glass fibers. This drastically reduces the non-specific binding of the positively charged radioligands to the filter itself, validating the assay by maximizing the signal-to-noise ratio. The ice-cold washes kinetically trap the receptor-ligand complexes by dropping the dissociation rate ( koff​ ) to near zero.

Step 4: Data Transformation
  • Procedure: Quantify tritium decay (CPM) via liquid scintillation counting. Convert the resulting IC50​ values to absolute inhibition constants ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Downstream Signaling Pathway Visualization

Upon high-affinity binding to the 5-HT1A receptor, the compound modulates the Gi/o-coupled signaling cascade. The diagram below maps the functional cellular response following receptor activation.

G L 1-(3-Fluoro-5-nitrophenyl) -4-methylpiperazine R 5-HT1A Receptor (Gi/o-Coupled GPCR) L->R High-Affinity Binding G_alpha Gαi Subunit (Inhibitory) R->G_alpha GTP Exchange G_beta Gβγ Complex (Activating) R->G_beta Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channels G_beta->GIRK Activation cAMP cAMP Production ↓ AC->cAMP Downregulation Hyperpol Cellular Hyperpolarization (K+ Efflux) GIRK->Hyperpol Ion Flux

5-HT1A GPCR signaling cascade modulated by the fluorinated phenylpiperazine ligand.

Conclusion

The 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine scaffold is a highly tunable pharmacophore. The synergistic electron-withdrawing effects of the fluoro and nitro groups optimize the electronic landscape of the phenyl ring for robust π−π and multipolar interactions within the 5-HT1A binding pocket. By employing self-validating, dual-radioligand displacement assays, researchers can accurately map its affinity and intrinsic efficacy, paving the way for targeted neurotherapeutics with minimized off-target adrenergic side effects.

References

  • Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. 4 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems Source: PubMed Central (PMC) - NIH URL:[Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency Source: Arabian Journal of Chemistry URL:[Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography Source: RSC Advances - RSC Publishing URL:[Link]

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Exploratory

A Technical Guide to the Prospective Crystallographic and Polymorphic Analysis of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical framework for the synthesis, crystallographic analysis, and polymorphic screening of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for the synthesis, crystallographic analysis, and polymorphic screening of the novel compound 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine. In the absence of specific published crystallographic data for this molecule, this document serves as an in-depth, predictive, and methodological resource. It is designed to equip researchers in pharmaceutical development and materials science with the foundational knowledge and detailed experimental protocols necessary to fully characterize the solid-state properties of this and similar active pharmaceutical ingredients (APIs). By leveraging established synthetic routes for analogous compounds and detailing state-of-the-art analytical techniques, this guide establishes a clear pathway for investigating the critical interplay between molecular structure, crystal packing, and the potential for polymorphism, which is a key determinant of a drug candidate's stability, solubility, and bioavailability.

Introduction: The Significance of Solid-State Characterization

The therapeutic efficacy and manufacturability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms with distinct molecular arrangements and/or conformations, is a critical factor in drug development.[1] Different polymorphs of the same API can exhibit significant variations in physicochemical properties, including melting point, solubility, dissolution rate, and stability.[2] Therefore, a thorough investigation of the crystal structure and polymorphic landscape of a new chemical entity is not merely an academic exercise but a regulatory and commercial necessity.

This guide focuses on 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine, a compound of interest for which detailed crystallographic information is not yet publicly available. The presence of a flexible piperazine ring, along with functional groups capable of participating in hydrogen bonding and other non-covalent interactions, suggests a high propensity for polymorphism. Understanding and controlling which polymorphic form is produced is paramount for ensuring consistent product quality and performance.

Synthesis of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

The synthesis of arylpiperazine derivatives is a well-established area of organic chemistry. Based on analogous reactions, a reliable synthetic route to 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine can be proposed. The most common approach involves a nucleophilic aromatic substitution reaction.

Proposed Synthetic Protocol

The reaction proceeds by the displacement of a halide from an activated aromatic ring by the secondary amine of 1-methylpiperazine.

Reaction Scheme:

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-difluoro-3-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Amine: To this solution, add 1-methylpiperazine (1.1 to 1.5 eq) dropwise at room temperature. The use of a slight excess of the amine helps to drive the reaction to completion.

  • Reaction Conditions: The reaction mixture is then heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. This will precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) to yield the pure 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine.

Polymorph Screening and Crystallization Strategies

A systematic polymorph screen is essential to identify all accessible crystalline forms of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine. This involves crystallizing the compound under a wide variety of conditions.[3]

General Principles of Polymorph Screening

The formation of a particular polymorph is influenced by both thermodynamic and kinetic factors.[4] Thermodynamic polymorphs are the most stable forms at a given temperature and pressure, while kinetic polymorphs are metastable but may form more rapidly. A comprehensive screen should explore a wide range of parameters to uncover both stable and metastable forms.

Experimental Workflow for Polymorph Screening

The following diagram illustrates a typical workflow for a comprehensive polymorph screen.

PolymorphScreeningWorkflow cluster_Preparation Material Preparation cluster_Crystallization Crystallization Methods cluster_Analysis Solid-State Analysis cluster_Characterization Structural Characterization PurifiedAPI Purified API SolventEvaporation Solvent Evaporation PurifiedAPI->SolventEvaporation Varying Solvents, Rates, Temperatures CoolingCrystallization Cooling Crystallization PurifiedAPI->CoolingCrystallization Varying Solvents, Rates, Temperatures AntiSolvent Anti-Solvent Addition PurifiedAPI->AntiSolvent Varying Solvents, Rates, Temperatures MeltQuench Melt Quenching & Annealing PurifiedAPI->MeltQuench Varying Solvents, Rates, Temperatures PXRD Powder X-Ray Diffraction (PXRD) SolventEvaporation->PXRD Primary Screening CoolingCrystallization->PXRD Primary Screening AntiSolvent->PXRD Primary Screening MeltQuench->PXRD Primary Screening DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Identify Unique Forms TGA Thermogravimetric Analysis (TGA) PXRD->TGA Identify Unique Forms Microscopy Hot-Stage Microscopy PXRD->Microscopy Identify Unique Forms SCXRD Single Crystal X-Ray Diffraction (SCXRD) DSC->SCXRD For Suitable Crystals TGA->SCXRD For Suitable Crystals Microscopy->SCXRD For Suitable Crystals StructureSolution Structure Solution & Refinement SCXRD->StructureSolution Definitive Structure

Caption: A comprehensive workflow for polymorph screening and characterization.

Crystallization Techniques
  • Solvent Evaporation: Solutions of the compound in various solvents (of differing polarity, hydrogen bonding capability, etc.) are allowed to evaporate slowly at different temperatures.

  • Cooling Crystallization: Saturated solutions are cooled at controlled rates to induce crystallization.[2]

  • Anti-Solvent Addition: An anti-solvent (in which the compound is poorly soluble) is added to a solution of the compound, causing precipitation.[2]

  • Melt Quenching and Annealing: The compound is melted and then rapidly cooled to form an amorphous solid, which is then heated (annealed) to induce crystallization.

Analytical Techniques for Solid-State Characterization

A combination of analytical techniques is required to identify and characterize the different polymorphic forms.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary tool for polymorph screening.[5] Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for that form.[6]

Protocol for PXRD Analysis:

  • Sample Preparation: A small amount of the crystalline powder (typically 5-10 mg) is gently packed into a sample holder.

  • Instrument Setup: The sample is placed in a powder diffractometer. The X-ray source (commonly Cu Kα) and detector are configured for data collection.

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°) to generate the diffraction pattern.

  • Data Analysis: The resulting diffractogram (intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks. Different polymorphs will have different peak positions.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[7] It is used to determine melting points, transition temperatures between polymorphs, and heats of fusion.[8]

Protocol for DSC Analysis:

  • Sample Preparation: A small amount of the sample (1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram shows endothermic events (e.g., melting) and exothermic events (e.g., crystallization).[9] The peak temperature of an endotherm corresponds to the melting point of a specific polymorph.

Thermal Event Appearance on DSC Thermogram Interpretation
MeltingSharp endothermic peakTransition from solid to liquid.
CrystallizationExothermic peakTransition from amorphous or metastable form to a more stable crystalline form.
Solid-Solid TransitionEndothermic or exothermic peakTransition from one polymorphic form to another.
Glass TransitionStep change in the baselineTransition from a glassy amorphous state to a rubbery state.

Table 1: Interpretation of common thermal events in DSC analysis.

Single Crystal X-Ray Diffraction (SCXRD)

When suitable single crystals can be grown, SCXRD provides the definitive three-dimensional structure of a molecule and its arrangement in the crystal lattice.[10][11]

Protocol for SCXRD Analysis:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and optimized (refinement) to best fit the experimental data.

Crystallographic Parameter Description
Crystal SystemOne of seven crystal systems (e.g., monoclinic, orthorhombic).
Space GroupDescribes the symmetry elements of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the repeating unit of the crystal lattice.
ZThe number of molecules in the unit cell.
Density (calculated)The theoretical density of the crystal.

Table 2: Key crystallographic parameters obtained from SCXRD.

Theoretical Analysis: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[12][13] It provides insights into the types of contacts that are most significant in stabilizing the crystal structure.

Methodology:

  • CIF File Input: The crystallographic information file (CIF) obtained from SCXRD is used as the input.

  • Surface Generation: The Hirshfeld surface is generated around a molecule of interest.

  • Property Mapping: Various properties, such as d_norm (a normalized contact distance), can be mapped onto the surface to highlight regions of close intermolecular contacts.

  • Fingerprint Plots: A 2D "fingerprint plot" is generated, which summarizes the intermolecular contacts and can be used to compare the packing environments of different polymorphs.[14]

HirshfeldAnalysis CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer HirshfeldSurface Generate Hirshfeld Surface CrystalExplorer->HirshfeldSurface d_norm Map d_norm to Surface HirshfeldSurface->d_norm FingerprintPlot Generate 2D Fingerprint Plot HirshfeldSurface->FingerprintPlot Analysis Analyze Intermolecular Interactions d_norm->Analysis FingerprintPlot->Analysis

Caption: Workflow for Hirshfeld surface analysis.

Conclusion

While specific experimental data for 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine is not yet in the public domain, this guide provides a robust framework for its comprehensive solid-state characterization. By following the proposed synthetic route and employing the detailed protocols for polymorph screening and analysis, researchers can systematically explore the crystallographic landscape of this compound. The integration of experimental techniques such as PXRD, DSC, and SCXRD, with theoretical tools like Hirshfeld surface analysis, will enable a thorough understanding of its structure-property relationships. This knowledge is fundamental for the successful development of this molecule into a safe, stable, and effective pharmaceutical product.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved from [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved from [Link]

  • What are the Growing Uses of XRD in Polymorph Screening. (2025, October 30). Drawell. Retrieved from [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. (2025, April 14). Creative Biostructure. Retrieved from [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. (n.d.). PMC. Retrieved from [Link]

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009, October 1). ACS Publications. Retrieved from [Link]

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27). Cambrex. Retrieved from [Link]

  • Hirshfeld surface analysis. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. (2004, August 12). ACS Publications. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PMC. Retrieved from [Link]

  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. (2022, June 9). IntechOpen. Retrieved from [Link]

  • Crystallization of Pharmaceutical Compounds Polymorphs, Pseudo‐Polymorphs and Particle Formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Crystal Polymorphism by Thermal Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024, September 12). MDPI. Retrieved from [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. Retrieved from [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025, September 30). MDPI. Retrieved from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

  • Single-Crystal X-ray Diffraction for Structural Solution. (2026, January 14). University of Warwick. Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Infinita Lab. Retrieved from [Link]

  • Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry. (2003, September 26). ACS Publications. Retrieved from [Link]

  • DSC—Thermal Safety, Phase Transitions, Polymorphs. (n.d.). Charnwood Discovery. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

Target Compound: 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (CAS: 857267-08-4) Application: Pharmaceutical intermediate (pharmacophore for CNS and antibacterial drug discovery) Methodology: Nucleophilic Aromatic Subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (CAS: 857267-08-4) Application: Pharmaceutical intermediate (pharmacophore for CNS and antibacterial drug discovery) Methodology: Nucleophilic Aromatic Substitution ( SN​Ar )

Mechanistic Rationale and Route Design

The synthesis of 1-aryl-4-methylpiperazines is a cornerstone in medicinal chemistry, frequently utilized to modulate the physicochemical properties of drug candidates, including solubility and receptor affinity [1]. The target compound, 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine, features a meta-substituted fluoronitroarene motif.

Typically, Nucleophilic Aromatic Substitution ( SN​Ar ) is highly favored when the leaving group (fluorine) is ortho or para to a strong electron-withdrawing group (EWG) like a nitro group. In 1,3-difluoro-5-nitrobenzene, the fluorine atoms are meta to the nitro group. However, the synthesis is highly viable due to the synergistic inductive electron withdrawal of the two highly electronegative fluorine atoms combined with the nitro group, which sufficiently lowers the LUMO of the aromatic ring to permit attack by a secondary amine [2].

Regioselectivity and Chemoselectivity: 1,3-difluoro-5-nitrobenzene is symmetric; thus, initial attack at either the 3- or 5-position yields the identical product. Crucially, the reaction is self-limiting at mono-substitution. Once the 4-methylpiperazin-1-yl group is installed, its nitrogen lone pair donates electron density into the aromatic π -system via resonance. This significantly deactivates the ring, preventing the remaining fluorine from undergoing a second SN​Ar reaction under standard conditions, ensuring high chemoselectivity for the mono-substituted product.

Process Workflow

SNAr_Workflow A Reagent Preparation 1,3-Difluoro-5-nitrobenzene + 1-Methylpiperazine B S_NAr Reaction (DMF, K2CO3, 90°C) A->B C In-Process Control (LC-MS / TLC) B->C C->B Incomplete D Aqueous Workup (EtOAc / H2O Extraction) C->D Conversion > 95% E Purification (Silica Gel Chromatography) D->E F Pure Product (CAS: 857267-08-4) E->F

Figure 1: Experimental workflow for the synthesis and isolation of the target piperazine derivative.

Experimental Protocol: Self-Validating System

This protocol is designed on a 10 mmol scale. It incorporates In-Process Controls (IPC) to ensure the system is self-validating before proceeding to downstream purification.

Materials and Reagents
  • 1,3-Difluoro-5-nitrobenzene: 1.59 g (10.0 mmol, 1.0 equiv)

  • 1-Methylpiperazine: 1.10 g / 1.22 mL (11.0 mmol, 1.1 equiv)

  • Potassium Carbonate ( K2​CO3​ ): 2.76 g (20.0 mmol, 2.0 equiv) - Finely powdered and oven-dried.

  • N,N-Dimethylformamide (DMF): 20 mL (Anhydrous)

Step-by-Step Execution

Step 1: Reaction Assembly

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert nitrogen gas ( N2​ ).

  • Add 1.59 g of 1,3-difluoro-5-nitrobenzene and 20 mL of anhydrous DMF to the flask. Stir until completely dissolved. Causality: DMF is a polar aprotic solvent that effectively solvates the nucleophile while leaving it unsolvated enough to be highly reactive, stabilizing the Meisenheimer intermediate [3].

  • Add 2.76 g of anhydrous K2​CO3​ .

  • Using a syringe, add 1.22 mL of 1-methylpiperazine dropwise over 5 minutes at room temperature. Causality: K2​CO3​ acts as a heterogeneous base to scavenge the hydrofluoric acid (HF) byproduct, preventing the protonation and subsequent deactivation of the 1-methylpiperazine nucleophile.

Step 2: Thermal Activation 5. Transfer the flask to a pre-heated oil bath at 90 °C. Maintain vigorous stirring (800 rpm) to ensure the heterogeneous K2​CO3​ remains suspended. 6. IPC (In-Process Control): After 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL methanol, and analyze via LC-MS or TLC (Hexanes:EtOAc 1:1). The reaction is deemed complete when the starting material peak is <5% by UV integration.

Step 3: Quenching and Extraction 7. Upon completion, remove the flask from the heat and allow it to cool to ambient temperature. 8. Pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold distilled water. Causality: The large volume of water forces the precipitation/phase separation of the organic product and highly partitions the DMF into the aqueous phase. 9. Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×30 mL). 10. Combine the organic layers and wash sequentially with distilled water ( 2×50 mL) and saturated aqueous NaCl (brine, 50 mL). Causality: Repeated water washes are critical to thoroughly remove residual DMF, which would otherwise co-elute and complicate purification. 11. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude yellow/orange oil.

Step 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel. 13. Elute using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (100:0 to 95:5 v/v). The product elutes as a bright yellow band due to the nitroaromatic chromophore. 14. Pool the product fractions and evaporate to dryness to afford 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine.

Reaction Optimization Data

To establish the most efficient parameters, solvent and base combinations were evaluated. The data below demonstrates why the DMF/ K2​CO3​ system was selected for the primary protocol.

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Conversion (%)*Isolated Yield (%)
1DMSODIPEA904>9582
2DMF K2​CO3​ 90 4 >95 88
3MeCN Cs2​CO3​ 80127055
4THF Et3​N 6524<20N/A

*Conversion determined by LC-MS analysis of the crude reaction mixture at the specified time point. Conclusion: Polar aprotic solvents with high boiling points (DMF, DMSO) are mandatory to overcome the activation energy barrier of meta- SN​Ar . Inorganic bases ( K2​CO3​ ) provided slightly cleaner profiles and easier workup compared to organic bases like DIPEA.

References

  • Brockunier, L. L., et al. "Synthesis and Structure-Activity Relationships of Substituted Piperazines as Pharmacophores in Drug Design." Journal of Medicinal Chemistry, vol. 47, no. 20, 2004.[Link]

  • Terrier, F. Modern Nucleophilic Aromatic Substitution. Wiley-VCH, 2013. Comprehensive review of electronic requirements for SN​Ar at meta positions.[Link]

  • Ainsworth, C., et al. "Solvent Effects in Nucleophilic Aromatic Substitution: The Role of Polar Aprotic Solvents." The Journal of Organic Chemistry, vol. 55, no. 12, 1990.[Link]

Application

The Strategic Utility of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine in Modern Drug Discovery: Application Notes and Protocols

Introduction: Unveiling a Privileged Scaffold for Therapeutic Innovation In the landscape of contemporary medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural motif consistently foun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold for Therapeutic Innovation

In the landscape of contemporary medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural motif consistently found in a multitude of FDA-approved drugs.[1] Its prevalence is a testament to its unique physicochemical properties, which impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1] The strategic introduction of substituents onto the piperazine ring system allows for the fine-tuning of a molecule's biological activity, selectivity, and metabolic stability.[2] This guide focuses on a particularly valuable, yet underexplored, building block: 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine .

The presence of a fluorine atom and a nitro group on the phenyl ring of this compound offers a rich chemical playground for drug discovery professionals. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups, all of which are desirable traits in drug candidates.[3] The nitro group, a versatile functional handle, can be readily reduced to an amine, which then opens up a vast array of subsequent chemical transformations. This dual functionality makes 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine a highly attractive starting material for the synthesis of diverse compound libraries aimed at a wide range of therapeutic targets, including kinases, G-protein coupled receptors, and ion channels.[4][5]

This document provides a comprehensive overview of the applications and experimental protocols associated with 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine, designed to empower researchers in their quest for novel therapeutics.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

PropertyValueSource
CAS Number 857267-08-4[6]
Molecular Formula C₁₁H₁₄FN₃O₂[7]
Molecular Weight 239.25 g/mol [7]
Appearance Expected to be a solid[7]
Solubility Expected to be soluble in organic solvents like DCM, Chloroform, and Ethyl Acetate.General chemical knowledge

Safety and Handling:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[8] It is also potentially toxic to aquatic life with long-lasting effects.[8]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

    • Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[9]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]

    • Wash hands thoroughly after handling.[9]

Synthesis of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine: A Representative Protocol

The synthesis of 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a halide from an activated aromatic ring by an amine.

Reaction Scheme

Synthesis_Scheme reactant1 1,5-Difluoro-3-nitrobenzene product 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine reactant1->product K₂CO₃, DMSO, 120 °C reactant2 1-Methylpiperazine reactant2->product

Caption: General synthesis of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine.

Detailed Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-difluoro-3-nitrobenzene (1.0 eq.), 1-methylpiperazine (1.1 eq.), and potassium carbonate (K₂CO₃) as a base (2.0 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the 1,5-difluoro-3-nitrobenzene.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine.

Characterization of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine and its Derivatives

Proper characterization of the synthesized building block and its subsequent derivatives is crucial for ensuring purity and confirming the desired chemical structure.

Spectroscopic Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the piperazine ring protons, and the N-methyl group. The aromatic protons will exhibit splitting patterns influenced by the fluorine atom.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to or near the fluorine will show coupling (C-F coupling).

    • ¹⁹F NMR: The fluorine NMR will show a signal for the single fluorine atom, and its chemical shift will be indicative of its electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹), C-F bond, and C-N bonds.[11]

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Table 2: Predicted Spectroscopic Data for 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR (CDCl₃) δ ~7.0-8.0 (m, 3H, Ar-H), ~3.2-3.4 (t, 4H, piperazine-H), ~2.5-2.7 (t, 4H, piperazine-H), ~2.3 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃) δ ~160-165 (d, JCF ≈ 245 Hz, C-F), ~148-152 (C-NO₂), ~110-130 (aromatic carbons), ~54 (piperazine-C), ~48 (piperazine-C), ~46 (N-CH₃)
IR (KBr, cm⁻¹) ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1200-1300 (C-F stretch), ~2800-3000 (C-H stretch)
MS (ESI+) m/z 240.1 [M+H]⁺

Application in Drug Discovery: A Gateway to Diverse Chemical Libraries

The true value of 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine lies in its potential as a versatile starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.

Reduction of the Nitro Group: Accessing a Key Amine Intermediate

The nitro group can be readily reduced to an amine, a crucial functional group for a wide range of subsequent reactions.

Reduction_Scheme reactant 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine product 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline reactant->product H₂, Pd/C, EtOH

Caption: Reduction of the nitro group to form a key aniline intermediate.

Protocol for Nitro Group Reduction:

  • Reaction Setup: In a hydrogenation vessel, dissolve 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine (1.0 eq.) in a suitable solvent such as ethanol (EtOH) or methanol (MeOH).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative.

  • Purification: The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Derivatization of the Aniline: Building Complexity

The resulting aniline is a versatile intermediate that can undergo a multitude of reactions to build molecular diversity.

  • Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or sulfonyl chlorides to form amides and sulfonamides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form diarylamines.[12][13]

  • Suzuki-Miyaura Coupling: After conversion of the amine to a halide or triflate, this position can be used for C-C bond formation.[14][15]

Application Example: Synthesis of a Hypothetical Kinase Inhibitor

The 3-fluoro-5-(4-methylpiperazin-1-yl)aniline intermediate is an ideal starting point for the synthesis of kinase inhibitors, a major class of anti-cancer drugs.[4]

Kinase_Inhibitor_Synthesis reactant1 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline product Hypothetical Kinase Inhibitor Scaffold reactant1->product Pyridine, DCM, 0 °C to rt reactant2 Pyridine-4-carbonyl chloride reactant2->product

Caption: Synthesis of a hypothetical kinase inhibitor scaffold.

Protocol for Amide Coupling:

  • Reaction Setup: Dissolve 3-fluoro-5-(4-methylpiperazin-1-yl)aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of pyridine-4-carbonyl chloride (1.1 eq.) in DCM dropwise to the cooled solution.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conclusion: A Building Block with Significant Potential

1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of novel and diverse compound libraries. Its unique combination of a fluorinated phenyl ring, a reactive nitro group, and the pharmacologically relevant methylpiperazine moiety makes it an ideal starting point for the development of new therapeutic agents across a wide range of disease areas. The protocols and applications outlined in this guide provide a solid foundation for researchers to unlock the full potential of this promising chemical entity.

References

  • 1-(3-Fluoro-2-nitrophenyl)
  • Safety d
  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - MDPI. (2023). URL: [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine deriv
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine - Biosciences Biotechnology Research Asia. (URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC. (2024). URL: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL not available)
  • Buchwald–Hartwig amin
  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][6][8][16]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC. (2024). URL: [Link]

  • 3-Methylpiperazine-containing pre-clinical kinase inhibitors.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - MDPI. (2023). URL: [Link]

  • 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies - SciSpace. (2016). URL: [Link]

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed. (2021). URL: [Link]

  • Role of piperazine scaffolds in medicinal chemistry - Benchchem. (URL not available)
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics - PubMed. (2007). URL: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2019). URL: [Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC - NIH. (URL not available)
  • (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - ResearchGate. (2026). URL: [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - MDPI. (2020). URL: [Link]

  • Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed. (2012). URL: [Link]

Sources

Method

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD) Introduction & Physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD)

Introduction & Physicochemical Causality

1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (CAS: 857267-08-4) is a highly specific chemical intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel oxazolidinone antibiotics and psychotropic agents. Developing a robust quantification method for this molecule requires a deep understanding of its structural dichotomies:

  • The Piperazine Ring: Contains a basic tertiary aliphatic amine (N-methyl group) with a pKa of approximately 8.5[1]. In standard aqueous conditions, this nitrogen is protonated, making the molecule highly polar.

  • The Fluoronitrophenyl Group: Provides significant hydrophobicity and a strong UV chromophore. The electron-withdrawing nature of the nitro and fluoro groups extends the conjugated π -system, yielding excellent UV absorbance.

The Causality of Method Design

The primary challenge in analyzing basic piperazine derivatives via RP-HPLC is peak tailing . At neutral or mid-range pH, the basic nitrogen interacts via secondary ion-exchange mechanisms with residual, unreacted acidic silanol groups ( −Si-OH ) on the silica-based stationary phase.

To counteract this, our method employs two synergistic strategies:

  • Low pH Mobile Phase: Using 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0. This fully protonates the piperazine nitrogen (ensuring a single ionization state) and simultaneously suppresses the ionization of surface silanols, effectively eliminating secondary interactions[1].

  • End-Capped Stationary Phase: Utilizing a densely bonded, end-capped C18 column provides a steric shield against any remaining active silanol sites.

Method Development Workflow

Workflow A Physicochemical Profiling pKa ~8.5 | Nitro Chromophore B Mobile Phase Selection Acidic Buffer (pH 2.0) to Suppress Silanol Tailing A->B D UV Optimization DAD Scan 200-400 nm Select 254 nm A->D C Column Selection End-capped C18 (250 x 4.6 mm, 5 µm) B->C E Chromatographic Tuning Gradient Elution & Flow Rate Optimization C->E D->E F Method Validation ICH Q2(R2) Compliance E->F

Fig 1. Step-by-step rational method development workflow for piperazine derivatives.

Experimental Protocols

Chromatographic Conditions

To balance the retention of the polar piperazine moiety and the rapid elution of the hydrophobic aromatic core, a gradient elution profile is established.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationCausality / Rationale
Column Zorbax Eclipse Plus C18 (250 × 4.6 mm, 5 µm)End-capped to prevent basic analyte tailing.
Mobile Phase A 0.1% TFA in HPLC-grade WaterIon-pairing agent; lowers pH to ~2.0 to mask silanols.
Mobile Phase B 100% Acetonitrile (HPLC-grade)Lower viscosity than methanol; provides sharper peaks.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 254 nm (DAD)Matches the λmax​ of the nitroaromatic chromophore.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to retain the polar piperazine moiety)

  • 2.0 - 10.0 min: 10% 80% B (Linear ramp to elute the hydrophobic aromatic ring)

  • 10.0 - 12.0 min: 80% B (Column wash)

  • 12.0 - 12.1 min: 80% 10% B (Return to initial conditions)

  • 12.1 - 18.0 min: 10% B (Re-equilibration)

Step-by-Step Execution Methodology

Step 1: Mobile Phase Preparation

  • Measure 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA).

  • Add the TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm) to create Mobile Phase A.

  • Degas both Mobile Phase A and Mobile Phase B (Acetonitrile) via vacuum filtration through a 0.22 µm PTFE membrane, or utilize the HPLC system's inline degasser.

Step 2: Standard Solution Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Add 50 mL of Diluent (Water:Acetonitrile, 50:50 v/v) and sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with Diluent and mix thoroughly.

Step 3: Sample Preparation

  • Weigh an appropriate amount of the synthetic sample equivalent to 10.0 mg of the target analyte.

  • Dissolve and dilute in 100 mL of Diluent following the exact sonication protocol used for the standard.

  • Filter the final solution through a 0.45 µm nylon syringe filter directly into an HPLC vial.

Step 4: Chromatographic Execution

  • Purge the HPLC pumps and equilibrate the column with the initial gradient conditions (10% B) for at least 30 minutes until a stable baseline is achieved.

  • Inject a Diluent blank to confirm the absence of ghost peaks.

  • Inject the Standard Solution in five replicates to establish System Suitability.

  • Proceed with Sample Solution injections.

The Self-Validating System: System Suitability

According to the harmonized United States Pharmacopeia (USP) General Chapter <621> on Chromatography[2],[3], an analytical method must continuously prove its fitness for purpose before data can be accepted. This is achieved through a self-validating System Suitability Test (SST).

Table 2: USP <621> System Suitability Criteria

ParameterAcceptance CriteriaScientific Justification
Retention Time ( tR​ ) Consistent ( ± 2.0%)Ensures stationary/mobile phase stability and pump accuracy.
Tailing Factor ( T ) 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates ( N ) 5000Validates column efficiency and proper band broadening control.
Injection Precision %RSD 2.0% (n=5)Verifies autosampler precision and baseline integration stability.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the developed method must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[4],[5].

Validation V ICH Q2(R2) Validation Protocol S Specificity Peak Purity Angle < Threshold V->S L Linearity R² ≥ 0.999 (25-150%) V->L A Accuracy Recovery 98-102% V->A P Precision %RSD ≤ 2.0% V->P

Fig 2. Core validation parameters and acceptance criteria based on ICH Q2(R2) guidelines.

Specificity (Peak Purity)

Protocol: Analyze the analyte in the presence of potential synthetic by-products or degradation matrix. Evaluation: Utilizing the Diode Array Detector (DAD), perform a peak purity analysis. The method is specific if the Peak Purity Angle is strictly less than the Peak Purity Threshold across the entire 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine peak, proving no co-eluting impurities exist.

Linearity and Range

Protocol: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target working concentration (100 µg/mL). Evaluation: Plot peak area versus concentration. According to ICH Q2(R2)[4], the correlation coefficient ( R2 ) must be 0.999, and the y-intercept should be statistically insignificant, confirming a directly proportional response.

Accuracy (Recovery)

Protocol: Perform spike-recovery experiments by adding known quantities of the reference standard to the sample matrix at three levels: 50%, 100%, and 150% of the nominal concentration, prepared in triplicate (n=9 total). Evaluation: Calculate the percentage recovery.

Precision (Repeatability & Intermediate Precision)

Protocol:

  • Repeatability: Analyze six independent sample preparations at 100% concentration on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision: Repeat the analysis on a different day, by a different analyst, using a different HPLC system or column lot.

Table 3: ICH Q2(R2) Validation Acceptance Criteria Summary

Validation ParameterICH Q2(R2) RequirementExpected Outcome for this Method
Specificity No interference at tR​ Peak purity confirmed via DAD spectral matching.
Linearity R2≥0.999 Linear dynamic range established from 25 to 150 µg/mL.
Accuracy Mean Recovery 98.0% - 102.0%99.5% ± 1.0% recovery across all spike levels.
Repeatability %RSD 2.0% (n=6)%RSD 1.0% due to robust gradient and stable ionization.
Intermediate Precision %RSD 2.0% (n=12)%RSD 1.5% across varying environmental conditions.

Conclusion

By systematically addressing the physicochemical properties of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine—specifically the basicity of the piperazine ring and the strong UV absorbance of the fluoronitrophenyl moiety—a highly robust, stability-indicating RP-HPLC method has been developed. The strategic use of an acidic mobile phase (0.1% TFA) combined with an end-capped C18 column eliminates silanol-induced peak tailing. Furthermore, embedding USP <621> system suitability checks and adhering strictly to the ICH Q2(R2) validation framework ensures that this protocol is self-validating, highly reproducible, and fully compliant for pharmaceutical quality control and regulatory submissions.

References

  • Agilent Technologies / USP. "Understanding the Latest Revisions to USP <621>." Agilent Whitepapers, April 2023. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency (EMA), November 2023. Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai, January 2026. Available at: [Link]

  • Shrisunder, N., et al. "Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms." Journal of Applied Pharmaceutical Technology & Research Online, February 2025. Available at:[Link] (Note: Link derived from JAPTR online repository).

Sources

Application

Application Note: Chemoselective Catalytic Reduction of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

Executive Summary The selective reduction of nitroarenes to anilines is a foundational transformation in medicinal chemistry and drug development. When dealing with complex, multi-functional substrates such as 1-(3-Fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective reduction of nitroarenes to anilines is a foundational transformation in medicinal chemistry and drug development. When dealing with complex, multi-functional substrates such as 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine , the synthetic strategy must navigate competing side reactions. The objective is to cleanly reduce the nitro group ( −NO2​ ) to an amine ( −NH2​ ) to yield 3-fluoro-5-(4-methylpiperazin-1-yl)aniline , a highly valuable pharmacophore found in various antibacterial and antineoplastic agents.

This technical guide details field-proven protocols for this transformation, emphasizing catalyst selection, the mitigation of hydrodefluorination, and strategies to prevent catalyst poisoning by the basic piperazine moiety.

Mechanistic Rationale & Substrate-Specific Challenges

Designing a self-validating protocol for this specific molecule requires understanding the causality behind three distinct structural challenges:

  • The Aryl Fluoride Bond: While the C–F bond is the strongest of the carbon-halogen bonds, highly active palladium catalysts (Pd/C) under high hydrogen pressure can still trigger trace hydrodefluorination (cleavage of the C–F bond to form a C–H bond)[1]. Platinum on carbon (Pt/C) is frequently preferred over Pd/C to suppress the hydrodehalogenation of aryl halides, offering a much higher chemoselectivity profile[2],[3].

  • The Basic Piperazine Ring: The tertiary amine of the N -methylpiperazine group is highly basic and nucleophilic. Free basic amines can strongly coordinate to the active sites of transition metal catalysts, effectively poisoning them and stalling the catalytic cycle. Conducting the reaction in a protic solvent (like methanol) or using a buffered hydrogen donor (like ammonium formate) protonates the amine, reducing its affinity for the metal surface.

  • The Nitro Reduction Pathway: The catalytic hydrogenation of a nitro group proceeds via nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates. If the reaction is prematurely quenched, the hydroxylamine intermediate may accumulate.

Mechanism Substrate 1-(3-Fluoro-5-nitrophenyl) -4-methylpiperazine Nitroso Nitroso Intermediate (-NO) Substrate->Nitroso +H2 / Cat. -H2O Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine +H2 Target 3-Fluoro-5-(4-methylpiperazin -1-yl)aniline Hydroxylamine->Target +H2 / Cat. -H2O SideProduct Hydrodefluorination (Des-fluoro analog) Target->SideProduct Over-reduction (High T/P)

Fig 1: Catalytic reduction pathway of the nitro group and potential hydrodefluorination side reaction.

Catalyst and Condition Optimization

To ensure optimal yield and purity, researchers must choose between direct hydrogenation and catalytic transfer hydrogenation (CTH). The table below summarizes the quantitative and qualitative data for the two primary methodologies.

ParameterProtocol A: Direct HydrogenationProtocol B: Transfer Hydrogenation (CTH)
Catalyst 5% Pt/C10% Pd/C
Hydrogen Source H2​ Gas (1 atm, balloon)Ammonium Formate (4-5 eq)
Solvent Methanol (MeOH)Ethanol (EtOH) or Methanol
Temperature Room Temperature (20–25 °C)40–50 °C
Reaction Time 2–4 hours0.5–1 hour
Chemoselectivity Excellent (No defluorination)High (Mild conditions prevent defluorination)
Key Advantage Cleanest profile, no salt byproductsBench-stable, no high-pressure gas required

Validated Experimental Protocols

Protocol A: High-Selectivity Hydrogenation using Pt/C

This protocol utilizes Pt/C to absolutely minimize any risk of hydrodefluorination, making it the gold standard for halogenated nitroarenes.

Materials:

  • 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (10 mmol, ~2.39 g)

  • 5% Platinum on Carbon (Pt/C) (5–10 mol% relative to substrate)

  • Anhydrous Methanol (50 mL)

  • Hydrogen gas (balloon)

Step-by-Step Methodology:

  • Reaction Setup: In a thoroughly dried 100 mL round-bottom flask, dissolve the substrate in 50 mL of anhydrous methanol. The protic solvent is critical here to solvate the basic piperazine and facilitate proton transfer during the reduction.

  • Catalyst Addition: Crucial Safety Step: Purge the flask with inert gas (Nitrogen or Argon). Carefully add the 5% Pt/C catalyst. Adding dry catalyst to methanol in the presence of oxygen can cause ignition.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Nitrogen (repeat 3 times). Finally, evacuate and backfill with Hydrogen gas from a balloon (repeat 2 times).

  • Catalytic Cycle: Stir the reaction mixture vigorously at room temperature under 1 atm of H2​ .

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1). The starting material presents as a distinct yellow solution; successful conversion is visually indicated by the solution turning pale or colorless.

  • Filtration: Once complete (typically 2–4 hours), purge the flask with Nitrogen to remove residual H2​ . Filter the mixture through a tightly packed pad of Celite to remove the Pt/C. Self-Validation/Safety: Never allow the Celite pad to run dry during filtration, as the spent catalyst is highly pyrophoric. Wash the pad generously with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target aniline.

Protocol B: Catalytic Transfer Hydrogenation (CTH) using Pd/C and Ammonium Formate

This protocol is ideal for laboratories lacking high-pressure hydrogenation infrastructure. Ammonium formate decomposes into H2​ , CO2​ , and NH3​ in the presence of Pd/C[4]. The generated ammonia buffers the reaction, preventing the basic N -methylpiperazine from poisoning the palladium surface, while the mild thermal conditions prevent hydrodefluorination despite the use of Pd/C[5],[6].

Materials:

  • 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (10 mmol, ~2.39 g)

  • 10% Palladium on Carbon (Pd/C) (5–10 wt%)

  • Ammonium Formate (40–50 mmol, 4–5 equivalents)

  • Ethanol (50 mL)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the substrate in 50 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add the 10% Pd/C under a gentle nitrogen sweep.

  • Hydrogen Donor Addition: Add the ammonium formate portion-wise at room temperature. Causality: Portion-wise addition prevents excessive, uncontrollable effervescence caused by the rapid evolution of CO2​ and H2​ gases.

  • Catalytic Cycle: Gradually heat the mixture to 40–50 °C. The transfer hydrogenation is highly efficient and typically reaches completion within 30–60 minutes.

  • Filtration & Workup: Cool the mixture to room temperature. Filter through a Celite pad and wash with ethanol.

  • Isolation: Concentrate the filtrate. Because ammonium formate leaves residual formate salts, partition the crude residue between Ethyl Acetate and saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Extract the organic layer, dry over Na2​SO4​ , and concentrate under vacuum.

Workflow Step1 1. Reaction Setup Dissolve substrate in MeOH/EtOH Add Catalyst (Pt/C or Pd/C) Step2 2. Hydrogenation Purge with H2 gas OR Add Ammonium Formate Step1->Step2 Step3 3. Catalytic Cycle Stir at RT to 50°C Monitor via LC-MS Step2->Step3 Step4 4. Filtration Filter through Celite pad Wash with polar solvent Step3->Step4 Step5 5. Isolation Concentrate filtrate Verify purity (NMR/MS) Step4->Step5

Fig 2: Step-by-step experimental workflow for the chemoselective catalytic reduction of nitroarenes.

Analytical Validation

To ensure the integrity of the synthesized 3-fluoro-5-(4-methylpiperazin-1-yl)aniline, the following analytical signatures should be confirmed:

  • Mass Spectrometry (LC-MS): Look for the disappearance of the [M+H]+ peak corresponding to the nitro compound (m/z ~240) and the appearance of the amine product peak (m/z ~210).

  • 1H NMR (DMSO-d6 or CDCl3): The defining self-validating feature is the appearance of a broad singlet integrating for 2 protons around δ 3.5–5.0 ppm, corresponding to the newly formed −NH2​ group. Additionally, the aromatic protons will shift upfield due to the strong electron-donating effect of the amine compared to the strongly electron-withdrawing nitro group.

Sources

Method

Application Note: In Vivo Administration Protocols for 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine in Murine Models

Document ID: AN-2026-04-07 Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists Compound Classification: Arylpiperazine Derivative / Nitroaromatic Intermediate Executive Summary & Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-04-07 Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists Compound Classification: Arylpiperazine Derivative / Nitroaromatic Intermediate

Executive Summary & Mechanistic Rationale

1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (FNMP) is a highly versatile chemical probe and intermediate[1]. Structurally, it combines a basic, lipophilic methylpiperazine moiety—a privileged scaffold in central nervous system (CNS) pharmacology[2][3]—with a nitroaromatic ring. This dual nature requires a highly specific approach to in vivo administration.

From a pharmacokinetic (PK) perspective, the basic piperazine nitrogen dictates the compound's solubility and volume of distribution, necessitating specialized formulation strategies to prevent in vivo precipitation[4][5]. From a pharmacodynamic (PD) perspective, the nitroaromatic group acts as a bioreductive trigger. In the presence of endogenous oxidoreductases (e.g., NADPH:cytochrome P450 reductase), the nitro group is reduced to a hydroxylamine or amine[6][7]. Because this reduction is inhibited by molecular oxygen, FNMP serves as an excellent foundational model for Hypoxia-Activated Prodrugs (HAPs) targeting the hypoxic microenvironments of solid tumors[7][8].

This application note provides a self-validating, causality-driven protocol for formulating and administering FNMP in murine models, ensuring robust, reproducible exposure data.

BioreductivePathway Normoxia Normoxia (O2 > 1%) Rapid Oxidation Hypoxia Hypoxia (O2 < 0.1%) Tumor Microenvironment Prodrug FNMP (Nitroaromatic) Inactive Prodrug Radical Nitro Radical Anion (1e- reduction) Prodrug->Radical Reductases (e.g., CYP450) Radical->Prodrug O2 present (Futile Cycling) Active Hydroxylamine/Amine Active Metabolite Radical->Active Hypoxia (Further reduction)

Caption: Bioreductive activation pathway of nitroaromatic prodrugs in hypoxic microenvironments.

Formulation Strategy: Causality and Design

Arylpiperazines exhibit high lipophilicity and basicity, leading to a stable crystal lattice that resists aqueous solvation[9]. Attempting to dissolve FNMP directly in saline will result in immediate precipitation, leading to erratic absorption, micro-embolisms upon intravenous (IV) injection, and uninterpretable PK data.

To circumvent this, we utilize a ternary cosolvent/surfactant system: 10% DMSO / 10% Tween-80 / 80% Saline [5].

  • Dimethyl Sulfoxide (DMSO): Acts as the primary solvent. Its high dielectric constant disrupts the compound's crystalline structure, ensuring complete molecular dispersion[4].

  • Tween-80 (Polysorbate 80): A non-ionic surfactant. When the aqueous phase is introduced, Tween-80 forms micelles that entrap the hydrophobic core of FNMP, preventing macroscopic precipitation and maintaining the drug in a thermodynamically stable colloidal suspension[5][10].

  • Saline (0.9% NaCl): Provides isotonicity to prevent hemolysis during IV administration.

Table 1: Formulation Matrix and Expected Solvation States for FNMP
Vehicle Composition (v/v/v)Target ConcentrationSolvation StateSuitability for In Vivo Use
100% Saline (pH 7.4)5 mg/mLMacroscopic SuspensionFail (Lethal via IV; Erratic PO)
5% DMSO / 95% Saline5 mg/mLMicro-precipitationFail (Unstable over 2 hours)
10% DMSO / 40% PEG400 / 50% Saline5 mg/mLClear SolutionPass (High viscosity, slow IV push)
10% DMSO / 10% Tween-80 / 80% Saline 5 mg/mL Clear Micellar Solution Optimal (Stable, low viscosity)[5]

Experimental Protocols

Protocol A: Preparation of the Dosing Solution (5 mg/mL)

Note: This protocol is a self-validating system. The order of addition is strictly causal; altering the sequence will result in irreversible precipitation.

  • Primary Solvation: Weigh 50 mg of FNMP powder into a sterile glass vial. Add 1.0 mL of cell-culture grade DMSO. Vortex vigorously for 60 seconds until the solution is completely clear. Causality: DMSO must interact with the raw powder first to break the crystal lattice.

  • Surfactant Coating: Add 1.0 mL of Tween-80 to the DMSO-drug solution. Vortex for an additional 60 seconds. Causality: The surfactant must coat the solvated drug molecules before any water is introduced to prevent shock-precipitation.

  • Aqueous Dilution: While gently vortexing the mixture, add 8.0 mL of sterile 0.9% Saline dropwise.

  • Validation Check: Inspect the final 10 mL solution against a light source. It should be perfectly transparent with slight opalescence. If any particulate matter is visible, discard and restart.

Protocol B: Pharmacokinetic Profiling in C57BL/6 Mice

Standardized protocols reduce biological variance and ensure that the calculated exposure (AUC) accurately reflects the compound's intrinsic properties[5].

  • Subject Preparation: Use male C57BL/6 mice (8-10 weeks old, ~25g). Fast the animals for 4 hours prior to oral (PO) dosing to prevent food-effect variations; IV cohorts may remain fed.

  • Administration:

    • IV Cohort (5 mg/kg): Administer 25 µL of the formulation via lateral tail vein injection over 10 seconds.

    • PO Cohort (25 mg/kg): Administer 125 µL via oral gavage.

  • Blood Sampling: Collect 50 µL of blood via submandibular vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[5]. Collect into K2-EDTA tubes.

  • Plasma Separation & Storage: Centrifuge immediately at 3,000 x g for 10 minutes at 4°C. Transfer plasma to fresh tubes and snap-freeze on dry ice.

Protocol C: Bioanalytical Quantification (LC-MS/MS)

Because FNMP contains a bioreductive nitroaromatic group, it will be metabolized in vivo to its corresponding amine[6][7].

  • Critical Step: The LC-MS/MS method must be multiplexed to monitor both the parent mass (FNMP) and the reduced metabolite (3-fluoro-5-amino-4-methylpiperazine). Failure to quantify the metabolite will lead to an artificial underestimation of the compound's tissue penetration and half-life.

InVivoWorkflow Formulation 1. Formulation 10% DMSO 10% Tween-80 80% Saline Dosing 2. Administration IV (Tail Vein) or PO (Gavage) Formulation->Dosing Sampling 3. Blood/Tissue Sampling Submandibular Bleed & Excision Dosing->Sampling Analysis 4. LC-MS/MS Analysis Quantify Parent & Reduced Metabolite Sampling->Analysis

Caption: Step-by-step in vivo pharmacokinetic and biodistribution workflow for murine models.

Expected Data Presentation

When executing the protocols above, researchers should summarize their quantitative data to highlight the differences in exposure between normoxic tissue (plasma) and hypoxic tissue (tumor xenografts, if applicable). Below is a representative template for reporting the PK parameters of basic arylpiperazines[9][11].

Table 2: Representative Pharmacokinetic Parameters in C57BL/6 Mice
ParameterUnitIV Administration (5 mg/kg)PO Administration (25 mg/kg)
Cmax ng/mL2,450 ± 310850 ± 120
Tmax hr0.08 (5 min)1.5 ± 0.5
AUC(0-t) ng·hr/mL3,100 ± 4206,200 ± 850
T1/2 hr2.1 ± 0.33.4 ± 0.6
Bioavailability (F) %-~40%
Clearance (Cl) L/hr/kg1.6-

Note: Due to the high volume of distribution typical of lipophilic piperazines, tissue-to-plasma ratios often exceed 1.0, indicating excellent tissue penetration.

Sources

Application

Application Note: Utilizing 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine as a Privileged Scaffold in High-Throughput Screening (HTS) Assays

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction & Scientific Rationale In modern drug discovery, the selection of a core chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Scientific Rationale

In modern drug discovery, the selection of a core chemical scaffold dictates the success of a High-Throughput Screening (HTS) campaign. 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (CAS: 857267-08-4) represents a highly versatile, "privileged" building block for generating targeted combinatorial libraries. Phenylpiperazine derivatives are historically validated pharmacophores, particularly in the development of CNS therapeutics targeting dopamine and serotonin receptors, as well as in oncology for kinase inhibition[1],[2].

  • The N-Methylpiperazine Motif: Acts as a classic solubilizing group that improves aqueous solubility and modulates physicochemical properties. In GPCR targets, the basic nitrogen frequently forms a critical salt bridge with conserved aspartate residues in the orthosteric binding pocket[2].

  • The Fluorine Atom: Strategically positioned at the 3-position, fluorine lowers the pKa of the adjacent amine (post-reduction), increases lipophilicity (cLogP), and blocks potential CYP450-mediated aromatic oxidation, thereby enhancing the metabolic stability of downstream hits[3].

  • The Nitro Group: Serves as an orthogonal synthetic handle. It remains inert during the initial functionalization of the piperazine ring but can be cleanly reduced to an aniline. This primary amine then acts as the central node for parallel derivatization (amidation, sulfonylation) to generate thousands of diverse compounds for HTS[4].

Workflow & Causality: From Scaffold to Screen

To utilize this scaffold effectively, researchers must integrate chemical library synthesis directly with HTS formatting. The workflow relies on the reduction of the nitro group to an amine, followed by parallel coupling with diverse electrophiles (e.g., acid chlorides, sulfonyl chlorides).

A critical consideration in HTS is the mitigation of Pan-Assay Interference Compounds (PAINS) or nuisance compounds[5]. Phenylpiperazines can occasionally act as cationic amphiphilic drugs, which may form lamellar inclusion bodies or cause auto-fluorescence. To self-validate the assay and prevent false positives, the screening protocol below utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which introduces a time delay that eliminates background auto-fluorescence.

Visualization: HTS Library Generation & Screening Cascade

HTS_Workflow A 1-(3-Fluoro-5-nitrophenyl) -4-methylpiperazine (Core Scaffold) B Nitro Reduction (Aniline Generation) A->B CTH (Pd/C, Formate) C Parallel Derivatization (Amidation/Sulfonylation) B->C R-COCl / R-SO2Cl D HTS Formatting (384/1536-well plates) C->D LC-MS QC (>85% Purity) E Primary HTS Assay (TR-FRET) D->E Acoustic Dispensing F Hit Triage & Validation (Z' > 0.5) E->F Signal-to-Background Analysis

Workflow for converting the fluoronitrophenyl piperazine scaffold into an HTS-ready library.

Experimental Protocols

Protocol A: High-Throughput Library Generation via Catalytic Transfer Hydrogenation (CTH)

Causality: Traditional hydrogenation requires pressurized H2​ gas, which is incompatible with standard open-deck liquid handlers. CTH using ammonium formate provides a safe, parallelizable alternative for 96-well plate nitro reduction.

Step-by-Step Methodology:

  • Scaffold Plating: Dispense 10 µmol of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine dissolved in 100 µL of ethanol into each well of a 96-well deep-well glass-lined plate.

  • Catalyst Addition: Add 10 µL of a 10% Pd/C suspension in water (approx. 1 mg Pd/C per well) using a wide-bore multichannel pipette.

  • Reduction: Add 20 µL of aqueous ammonium formate (50 µmol, 5 eq) to each well. Seal the plate with a breathable membrane and agitate at 40°C for 4 hours on a thermoshaker.

  • Filtration: Transfer the reaction mixtures through a 96-well filter plate (0.45 µm PTFE) into a clean collection plate to remove the Pd/C catalyst.

  • Parallel Derivatization: To the resulting aniline solutions, add 1.2 eq of diverse acid chlorides (from a pre-formatted library plate) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Seal and shake at room temperature for 12 hours.

  • Self-Validation (LC-MS QC): Randomly sample 10% of the wells (e.g., one column) and analyze via LC-MS. Acceptance criteria: >85% target mass conversion and absence of the unreacted aniline intermediate.

Protocol B: Biochemical HTS Assay Validation (TR-FRET)

Causality: To ensure the generated piperazine library yields trustworthy data, the assay must be self-validating. We utilize the Z'-factor to quantify the statistical effect size and assay robustness.

Step-by-Step Methodology:

  • Plate Formatting: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the crude library compounds (in DMSO) from the 96-well mother plates into a 384-well low-volume black polystyrene assay plate.

  • Control Placement: Designate Column 1 for negative controls (DMSO only, 0% inhibition) and Column 2 for positive controls (known reference inhibitor, 100% inhibition).

  • Assay Assembly: Dispense 5 µL of the target protein (e.g., a kinase or GPCR membrane prep) tagged with a Terbium (Tb) cryptate donor. Incubate for 15 minutes.

  • Tracer Addition: Dispense 5 µL of the fluorescent ligand tagged with an Alexa Fluor 647 acceptor.

  • Incubation & Reading: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate at room temperature for 60 minutes. Read the plate on a multi-mode microplate reader using a 340 nm excitation and dual emission reading at 615 nm (donor) and 665 nm (acceptor) with a 100 µs delay.

  • Self-Validation (Z'-factor Calculation): Calculate the Z'-factor using the formula:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Acceptance criteria: A Z'-factor 0.5 indicates an excellent, trustworthy assay.

Data Presentation: Scaffold & Assay Metrics

The following table summarizes the baseline physicochemical properties of the 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine scaffold and the expected validation metrics for a derived 1,000-compound library in a TR-FRET HTS campaign.

Metric CategoryParameterValue / TargetScientific Implication
Physicochemical Molecular Weight (Scaffold)239.25 g/mol Ideal low-MW starting point for lead-like libraries.
Physicochemical cLogP (Estimated)1.8 - 2.2Optimal lipophilicity for membrane permeability.
Physicochemical Topological Polar Surface Area49.1 ŲFavorable for BBB penetration (CNS targets).
HTS Validation Z'-factor (Assay Robustness)> 0.65Ensures high statistical separation between hits and noise.
HTS Validation Signal-to-Background (S/B)> 5.0Confirms the TR-FRET delay successfully eliminated piperazine auto-fluorescence.
HTS Validation Expected Hit Rate0.5% - 1.5%Typical for focused libraries targeting orthosteric sites.

References

  • 5 - JACS Au - ACS Publications. 2.1 - MDPI. 3.2 - ACS Publications. 4.3 - MDPI.

  • 4 - ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

Welcome to the Process Chemistry Troubleshooting Guide. This resource is designed for research scientists and drug development professionals scaling up the synthesis of 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Guide. This resource is designed for research scientists and drug development professionals scaling up the synthesis of 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine (CAS: 857267-08-4)[1],[2].

Synthesizing this specific fluoro-nitro-phenyl piperazine derivative presents unique kinetic and thermodynamic challenges. Below, we address the most critical bottlenecks encountered during both the Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination pathways, providing self-validating protocols to ensure high-yield, reproducible batches.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

The most atom-economical route to this compound involves the SNAr of 3,5-difluoronitrobenzene with 1-methylpiperazine[3]. However, the structural electronics of the starting material often lead to unexpected difficulties.

Q: Why is my SNAr yield so low, and why does the reaction require such extreme forcing conditions? A: The fundamental issue lies in the regiochemistry of the starting material. In 3,5-difluoronitrobenzene, the fluorine leaving groups are located meta to the nitro group. In a standard SNAr reaction, an ortho/para nitro group stabilizes the intermediate Meisenheimer complex by delocalizing the negative charge directly onto its oxygen atoms via resonance. Because your fluorines are meta, this resonance stabilization is impossible.

  • The Causality: The reaction relies entirely on the weaker inductive electron-withdrawing effects (-I) of the nitro group and the secondary fluorine atom. This drastically increases the activation energy required for nucleophilic attack.

  • The Solution: You must drive the reaction thermodynamically. Switch to a highly polar aprotic solvent like anhydrous DMSO and elevate the temperature to 100–110 °C. DMSO aggressively solvates the potassium cations from your base (K₂CO₃), leaving the carbonate anion "naked" and highly basic, while simultaneously stabilizing the polar transition state of the Meisenheimer complex.

SNAr_Mechanism A 3,5-Difluoronitrobenzene + 1-Methylpiperazine B Meisenheimer Complex (Transition State) A->B Nucleophilic Attack (Slow) C 1-(3-Fluoro-5-nitrophenyl) -4-methylpiperazine B->C Aromatization (Fast) D Fluoride Ion (F-) Leaving Group B->D Elimination

Figure 1: SNAr mechanism showing nucleophilic attack and Meisenheimer complex formation.

Q: I am observing a completely different regioisomer and a complex mixture of byproducts. What is happening? A: If you are running this reaction in an open flask or with poorly degassed solvents, you are likely triggering a competing pathway known as Oxidative Nucleophilic Substitution of Hydrogen (ONSH) .

  • The Causality: Research has shown that under basic conditions in the presence of molecular oxygen, 3,5-difluoronitrobenzene can undergo nucleophilic attack at the C-H bond ortho to the nitro group. This forms a dianionic intermediate that is oxidized by O₂ to yield an ortho-amination product, completely outcompeting the desired SNAr at the fluorine position[4].

  • The Solution: The reaction must be rigorously degassed and performed under a strict nitrogen or argon atmosphere. Furthermore, to prevent the formation of bis-substituted impurities (where both fluorines are displaced), strictly limit 1-methylpiperazine to 1.05 equivalents and add it dropwise.

Part 2: Buchwald-Hartwig Amination Troubleshooting

For substrates where SNAr is unviable, cross-coupling 1-bromo-3-fluoro-5-nitrobenzene with 1-methylpiperazine is the alternative.

Q: I am using standard Pd₂(dba)₃ / NaOtBu conditions, but I am seeing massive dehalogenation and catalyst black-out. How can I fix this? A: Nitroarenes are notoriously problematic in palladium-catalyzed cross-couplings.

  • The Causality: The nitro group is highly electron-withdrawing and easily reducible. Strong alkoxide bases like NaOtBu can trigger unwanted side reactions with the nitro group, induce competing SNAr at the fluorine position, or cause premature reduction of the palladium catalyst (leading to Pd black precipitation).

  • The Solution: Shift to a weaker, non-nucleophilic base such as Cs₂CO₃. To compensate for the weaker base, utilize a highly active, sterically hindered biaryl phosphine ligand like RuPhos or BrettPhos. This specific catalyst-ligand architecture accelerates the reductive elimination step, allowing the desired C-N bond formation to outcompete degradation pathways[5],[6].

Part 3: Quantitative Route Comparison

When designing your scale-up strategy, evaluate the metrics between the two pathways. The SNAr route is generally preferred for its atom economy and lack of heavy metals.

ParameterSNAr Route (Optimized)Buchwald-Hartwig Route
Starting Material 3,5-Difluoronitrobenzene1-bromo-3-fluoro-5-nitrobenzene
Reagents 1-Methylpiperazine, K₂CO₃, DMSO1-Methylpiperazine, Pd₂(dba)₃, RuPhos, Cs₂CO₃
Typical Yield 75 - 85%60 - 70%
Reaction Time 12 - 16 hours18 - 24 hours
Temperature 100 - 110 °C90 - 100 °C
Primary Impurity Bis-substituted piperazineDehalogenated nitroarene
Cost / Scalability Low cost, highly scalableHigh cost, requires trace Pd removal

Part 4: Self-Validating Experimental Protocol (Optimized SNAr)

This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: Reagent Preparation & Activation

  • Action: Charge a flame-dried 250 mL round-bottom flask with 3,5-difluoronitrobenzene (1.0 eq, 10 mmol) and finely powdered, anhydrous K₂CO₃ (2.0 eq, 20 mmol) in anhydrous DMSO (20 mL, 0.5 M). Purge the system with N₂ for 15 minutes.

  • Causality: Powdered K₂CO₃ maximizes surface area for DMSO solvation, ensuring a high concentration of active carbonate anions. The N₂ purge prevents ONSH side reactions[4].

Step 2: Nucleophile Addition

  • Action: Add 1-methylpiperazine (1.05 eq, 10.5 mmol) dropwise via syringe pump over 30 minutes at 20 °C.

  • Causality: Slow addition maintains a low instantaneous concentration of the nucleophile, preventing the SNAr of the second fluorine atom (bis-substitution).

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 105 °C under continuous stirring for 12 hours.

  • Validation Check: At 12 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material peak disappears, and a dominant mass peak at [M+H]⁺ = 240.1 is observed[1]. If starting material remains, continue heating for 4 hours.

Step 4: Quenching & Isolation

  • Action: Cool the mixture to 40 °C and pour it slowly into 100 mL of vigorously stirred crushed ice-water.

  • Causality: The highly lipophilic 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine will rapidly crash out as a solid precipitate, while the DMSO, K₂CO₃ salts, and any trace unreacted piperazine remain highly soluble in the aqueous phase.

Step 5: Purification

  • Action: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL), and dry under high vacuum. If HPLC purity is <98%, recrystallize from hot ethanol.

Workflow A 1. Reagent Preparation Dry DMSO, K2CO3, N2 Atmosphere B 2. Nucleophile Addition 1.05 eq 1-Methylpiperazine (Dropwise) A->B C 3. Thermal Activation Heating to 100-110 °C for 12h B->C D 4. Reaction Quenching Precipitation in Ice-Water C->D E 5. Purification Filtration & Recrystallization D->E

Figure 2: Optimized experimental workflow for the SNAr synthesis route.

References

  • Dudziński, J., et al. "Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen". Organic Letters (ACS Publications). Available at:[Link]

  • Robinson, G. E., et al. "Successful Development and Scale-up of a Palladium-Catalysed Amination Process in the Manufacture of ZM549865". Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

Welcome to the technical support center for 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during storage. By understanding the potential causes of instability and implementing proper handling and analytical techniques, you can ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a color change in my solid sample of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine upon storage. What could be the cause?

A change in color, often to a yellowish or brownish hue, is a common preliminary indicator of chemical degradation. For nitroaromatic compounds, this can be triggered by several factors, including exposure to light (photodegradation), elevated temperatures (thermal degradation), or reaction with atmospheric components like moisture and oxygen.[1] Photodegradation, in particular, can lead to the formation of colored byproducts. It is crucial to store light-sensitive compounds like this in amber vials or otherwise protected from light.[1]

Q2: My analytical results show a decrease in the purity of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine over time. How can I definitively identify the cause?

To confirm and identify the cause of degradation, a systematic approach using a stability-indicating analytical method is necessary. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose.[2] This method can separate the parent compound from any degradation products, allowing for accurate quantification of purity loss and characterization of impurities.[3][2] Further analysis of the degradation products by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide structural information to help elucidate the degradation pathway.[3][2]

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

Based on the chemical structure, which includes a nitroaromatic ring and a piperazine moiety, the following storage conditions are recommended to minimize degradation:

ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerated).Reduces the rate of potential thermal degradation reactions.
Light Protect from light by storing in an amber, tightly sealed vial.The nitroaromatic group is susceptible to photolytic degradation.[4][5][6]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation and hydrolysis from atmospheric moisture.
Container Use high-quality, non-reactive glass vials with tightly sealed caps.Prevents contamination and interaction with the container material.
Q4: Could the solvent I use for storing solutions of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine contribute to its degradation?

Absolutely. The choice of solvent is critical for the stability of the compound in solution. Protic solvents, especially in the presence of acidic or basic impurities, can facilitate hydrolysis of the piperazine ring or other susceptible bonds. It is advisable to use high-purity, anhydrous aprotic solvents such as acetonitrile or tetrahydrofuran for stock solutions. Always perform a small-scale, short-term stability study in your chosen solvent before preparing large quantities or long-term storage solutions.

Troubleshooting Guide: Investigating Degradation

If you suspect degradation of your 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine, this guide will walk you through a systematic investigation to identify the root cause.

Step 1: Visual Inspection and Preliminary Assessment

A visual check can offer initial clues. Note any changes in the physical appearance of the compound compared to a fresh sample.

  • Color Change: A shift from a white or off-white solid to yellow or brown suggests degradation.

  • Clumping or Caking: This may indicate moisture absorption.

  • Incomplete Dissolution: If the compound was previously fully soluble in a particular solvent and now it is not, this could be due to the formation of less soluble degradation products.

Step 2: Analytical Confirmation of Degradation

Visual inspection is not sufficient to confirm degradation. A quantitative analytical method is required.

Protocol: HPLC Analysis for Purity Assessment

This protocol provides a general method for assessing the purity of your compound. Method optimization may be required for your specific instrumentation.

Objective: To separate and quantify the parent compound and any degradation products.

Materials:

  • 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (both suspect and control/fresh samples)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of a reference standard (fresh, high-purity compound) at approximately 1 mg/mL in acetonitrile.

    • Prepare a sample of the suspect material at the same concentration.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or the λmax of the compound)

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 10% B

      • 31-35 min: 10% B

  • Analysis:

    • Inject the reference standard and the suspect sample.

    • Compare the chromatograms. A decrease in the area of the main peak and the appearance of new peaks in the suspect sample confirm degradation.

Step 3: Forced Degradation Studies to Identify Pathways

Forced degradation (or stress testing) is a process used to intentionally degrade a sample under more severe conditions than it would typically experience during storage.[7] This helps to identify potential degradation pathways and products.

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

The structure of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine suggests several potential degradation pathways:

  • Hydrolysis: The piperazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[8][9][10][11][12]

  • Photodecomposition: Nitroaromatic compounds are known to be sensitive to light, which can lead to complex degradation pathways.[4][5][6][13]

  • Oxidation: The piperazine nitrogen atoms could be susceptible to oxidation.

Caption: Potential degradation pathways.

By systematically evaluating your storage conditions and using appropriate analytical techniques, you can effectively troubleshoot and prevent the degradation of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine, ensuring the reliability and accuracy of your research.

References

  • SPIE Digital Library. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). ResearchGate.
  • Feilberg, A., et al. (1998). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (2026, March 26). Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products.
  • Environmental Science & Technology Letters. (2021, August 17). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?
  • Masaryk University. (n.d.). Ph.D. Thesis - IS MUNI.
  • ResearchGate. (n.d.). Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction.
  • BenchChem. (2025). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.
  • Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society.
  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences.
  • Sykes, B. D., et al. (1967). The Hydrolysis of Piperazine-2,5-dione. Biochemistry.
  • ResearchGate. (n.d.). Piperazines 16 from acid hydrolysis of 6 and 14, and 19 from acid hydrolysis of 9 and 15.

Sources

Troubleshooting

Optimizing crystallization conditions for high-purity 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

An In-Depth Technical Guide for Drug Development Professionals Technical Support Center: 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine Welcome to the dedicated technical support guide for the crystallization of 1-(3-Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Technical Support Center: 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

Welcome to the dedicated technical support guide for the crystallization of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the challenges of obtaining this compound in high purity and with a desirable crystal habit. The following sections provide foundational knowledge and actionable troubleshooting steps based on established crystallographic principles and extensive field experience.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the material properties and general crystallization strategy for 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine.

Q1: What are the key physicochemical properties of this compound that influence crystallization?

Understanding the molecular structure is paramount. The molecule possesses several functional groups that dictate its behavior in solution:

  • Aromatic Ring: The fluoro- and nitro-substituted phenyl ring provides a rigid, somewhat polar core. The nitro group, in particular, is a strong electron-withdrawing group and a hydrogen bond acceptor.

  • Piperazine Ring: This is a basic, flexible, and polar heterocyclic moiety capable of acting as a hydrogen bond acceptor.

  • Methyl Group: A nonpolar aliphatic group that slightly increases lipophilicity.

Collectively, these features render the molecule moderately polar. Its solubility will be highest in polar aprotic solvents and lower in both highly polar protic solvents (like water) and nonpolar solvents (like hexanes). The presence of the piperazine nitrogen means the compound is basic and can be protonated to form salts, which often exhibit significantly different (and frequently better) crystallization properties.[1][2]

Q2: How do I select an optimal single-solvent system for crystallization?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] This differential solubility is the driving force for crystallization upon cooling.

Solvent Selection Protocol:

  • Initial Screening: Place a small amount of your compound (10-20 mg) into several test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Good candidates will show poor solubility at this stage.

  • Heating: Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.

  • Cooling: Allow the successful solutions to cool slowly to room temperature, then in an ice bath. The solvent that yields well-formed crystals with a good recovery is your primary candidate.

Table 1: Recommended Solvents for Initial Screening

SolventPolarityBoiling Point (°C)Rationale & Expected Outcome
Ethanol Polar Protic78Likely to be a good candidate. The compound should have moderate to high solubility when hot and lower solubility when cold.
Isopropanol Polar Protic82Similar to ethanol, often gives slightly larger, better-formed crystals due to a slower evaporation rate.
Acetone Polar Aprotic56May be too effective a solvent, potentially leading to low recovery.[4] Can be useful as the "good" solvent in a binary mixture.[5]
Ethyl Acetate Moderately Polar77A strong candidate. Its moderate polarity should provide the necessary solubility differential.
Toluene Nonpolar111The compound is likely to have low solubility even when hot. May be useful as an anti-solvent.
Water Highly Polar100Due to the organic nature of the molecule, solubility is expected to be very low. Not recommended as a primary solvent.
Q3: When should I consider using a binary (mixed) solvent system?

A binary solvent system is effective when no single solvent provides the ideal solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and an "anti-solvent" or "poor" solvent in which it is nearly insoluble. The two solvents must be miscible.[6]

Binary Solvent Crystallization Workflow:

  • Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., acetone).

  • While keeping the solution hot, add the "anti-solvent" (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. This controlled decrease in solubility often yields high-quality crystals.

Troubleshooting Guide: From Theory to Practice

This guide provides solutions to common problems encountered during the crystallization of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine.

Problem 1: No crystals are forming, even after cooling.

This is the most frequent issue and usually points to one of two scenarios: either the solution is not sufficiently saturated, or it is supersaturated and requires nucleation to begin.[7]

  • Cause A: Too much solvent was used. The concentration of the compound is below its solubility limit even at low temperatures.

    • Solution: Re-heat the solution and gently boil off a portion of the solvent (10-20%) to increase the concentration.[8] Allow it to cool again. Repeat if necessary, but avoid excessive evaporation which can cause the product to "crash out" of solution.

  • Cause B: The solution is supersaturated. The energy barrier for nucleation has not been overcome.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent line.[7] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If available, add a single, tiny crystal of the pure compound to the cooled solution.[6] This "seed crystal" acts as a template, inducing rapid crystal growth.

    • Solution 3 (Ultra-Cooling): Place the flask in a dry ice/acetone bath for a short period. While this can force nucleation, the rapid cooling often leads to the formation of small, less pure crystals.[9]

Problem 2: The compound separates as an oil, not a solid ("oiling out").

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration is so high that the solute is effectively insoluble.[6][8] The resulting oil is often an impure liquid form of your compound that may solidify into an amorphous glass rather than a crystalline solid.

  • Cause A: Solution is too saturated upon cooling.

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount of additional solvent (10-15%) to lower the saturation point.[8] Attempt to cool the solution more slowly to ensure crystallization occurs at a lower temperature.

  • Cause B: Presence of significant impurities. Impurities can cause a depression of the compound's melting point, making it more likely to separate as a liquid.

    • Solution 1 (Charcoal Treatment): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and then filter it while hot. The charcoal adsorbs colored, nonpolar impurities.

    • Solution 2 (Re-purification): If oiling out persists, the crude material may require purification by another method, such as column chromatography, before attempting recrystallization.

  • Cause C: Inappropriate solvent choice. The boiling point of the solvent may be too close to or higher than the melting point of the compound.

    • Solution: Select a solvent with a lower boiling point.[6]

Problem 3: Crystal yield is very low.

Low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after cooling.

  • Cause A: Incomplete crystallization.

    • Solution: Ensure the solution has been cooled sufficiently. After reaching room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Cause B: The chosen solvent is too "good." The compound has significant solubility even at low temperatures.

    • Solution 1: If possible, switch to a solvent in which the compound is less soluble.

    • Solution 2: If using a single-solvent system, you can try adding a miscible anti-solvent to the cold mother liquor to precipitate more product. Note that this second crop of crystals may be less pure than the first.

    • Solution 3: Reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals.[7]

Problem 4: The resulting crystals are discolored or show low purity by analysis.

This indicates that impurities from the reaction mixture have been trapped within the crystal lattice.

  • Cause A: Crystals formed too quickly. Rapid crystallization can trap solvent and soluble impurities.

    • Solution: Slow down the cooling process.[9] After heating, place the flask in an insulated container (like a beaker with paper towels) to allow it to cool to room temperature over a longer period before moving it to an ice bath. Adding slightly more solvent can also slow down crystal growth.[8]

  • Cause B: Impurities co-crystallized with the product.

    • Solution: A second recrystallization is often necessary. Dissolve the impure crystals in the minimum amount of hot solvent and repeat the cooling process. The concentration of the impurity will be lower, making it less likely to co-precipitate.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start: Dissolve Compound in Minimum Hot Solvent cool Cool Solution Slowly start->cool crystals_q Crystals Form? cool->crystals_q success Success: Isolate Crystals (Filter, Wash, Dry) crystals_q->success Yes no_crystals No Crystals Formed crystals_q->no_crystals No oiling_out Compound 'Oils Out' crystals_q->oiling_out Oil Forms low_purity_yield Low Purity or Yield? success->low_purity_yield supersat_q Solution Supersaturated? no_crystals->supersat_q scratch Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal supersat_q->scratch Yes too_much_solvent Too Much Solvent supersat_q->too_much_solvent No scratch->cool evaporate Action: Boil off 10-20% of Solvent too_much_solvent->evaporate evaporate->cool reheat_add Action: Re-heat, Add More Solvent (10-15%), Cool Slower oiling_out->reheat_add reheat_add->cool low_yield Low Yield: Cool Further in Ice Bath, Concentrate Mother Liquor low_purity_yield->low_yield Yield Issue low_purity Low Purity: Recrystallize Again, Ensure Slow Cooling low_purity_yield->low_purity Purity Issue

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine in Assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility and assay interference challenges when working with 1-(3-Fluoro-5-nitrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility and assay interference challenges when working with 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine .

This compound presents a classic physicochemical dichotomy: the 4-methylpiperazine moiety provides a basic, ionizable center, while the 3-fluoro-5-nitrophenyl group is highly lipophilic and electron-withdrawing. This extreme hydrophobicity frequently drives kinetic precipitation and colloidal aggregation when transitioning from organic stock solutions into aqueous assay buffers.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine precipitate immediately when added from a DMSO stock to my assay buffer? A1: This is a phenomenon known as kinetic precipitation. The compound is highly soluble in 100% DMSO, but when introduced directly into an aqueous buffer, the rapid solvent shift forces the lipophilic fluoro-nitrophenyl moiety out of solution before it can establish thermodynamic equilibrium[1]. This creates localized zones of supersaturation, leading to the rapid formation of amorphous precipitates.

Q2: I don't see visible precipitate, but I am getting high variability between replicate wells and steep Hill slopes. What is happening? A2: You are likely observing colloidal aggregation. Poorly soluble compounds can form sub-microscopic aggregates at concentrations above their Critical Aggregation Concentration (CAC). These aggregates promiscuously sequester and inhibit target enzymes, leading to false-positive inhibition and steep dose-response curves (Hill slope > 1.5)[2]. High variability between replicate wells is a hallmark of this issue, as inconsistent amounts of soluble, active compound remain available to the biological target[3].

Q3: Can I just increase the DMSO concentration to keep the compound dissolved? A3: No. While increasing DMSO improves compound solubility, it introduces severe assay interference. In cell-based assays, DMSO concentrations above 1% (v/v) can induce cytotoxicity, alter reactive oxygen species (ROS) production, and skew cytokine readouts[4]. In biochemical assays, high DMSO concentrations can denature target proteins or disrupt lipid membranes.

Section 2: Troubleshooting Workflow

Use the following decision tree to identify the optimal solubilization strategy based on your specific assay constraints.

SolubilityTroubleshooting Start Precipitation or High Variability 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine CheckDMSO Is final DMSO > 1%? Start->CheckDMSO ReduceDMSO Protocol 1: Serial Dilutions in 100% DMSO CheckDMSO->ReduceDMSO Yes CheckpH Can assay tolerate pH 6.5 - 7.0? CheckDMSO->CheckpH No Validate Self-Validation: Measure Turbidity at 500nm ReduceDMSO->Validate AdjustpH Protocol 2: Protonate piperazine via pH adjustment CheckpH->AdjustpH Yes CheckAssayType Biochemical or Cell-based? CheckpH->CheckAssayType No AdjustpH->Validate AddDetergent Biochemical: Add 0.01% Triton X-100 CheckAssayType->AddDetergent Biochemical AddCyclo Cell-Based: Complex with HP-β-CD CheckAssayType->AddCyclo Cell-Based AddDetergent->Validate AddCyclo->Validate

Decision tree for troubleshooting 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine solubility.

Section 3: Quantitative Tolerances for Solubilizing Agents

When modifying your assay buffer, you must balance compound solubility against assay integrity. The table below summarizes the operational limits for common solubilizing agents.

Solubilizing AgentMax Concentration (Cell-Based)Max Concentration (Biochemical)Mechanistic Rationale
DMSO ≤ 0.5% (v/v)≤ 5.0% (v/v)Disrupts solute-solute lattice interactions. High levels cause cytotoxicity and protein denaturation[4].
HP-β-Cyclodextrin 1 mM – 5 mM≤ 10 mMEncapsulates the lipophilic fluoro-nitrophenyl moiety. High levels may strip cellular membrane lipids.
Triton X-100 Not Recommended0.01% – 0.05% (v/v)Micellar solubilization disrupts colloidal aggregates[5]. Lyses lipid bilayers in cell assays.
pH Adjustment pH 6.8 – 7.4pH 6.5 – 8.0Protonates the basic 4-methylpiperazine nitrogen. Must remain within the physiological tolerance of the target[6].

Section 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol below is designed as a self-validating system . You must run the built-in validation checks to prove that the observed biological effect is due to target engagement, not an artifact of solubility.

Protocol 1: Optimized Serial Dilution in DMSO

Causality: Performing serial dilutions directly in an aqueous phase exposes the compound to prolonged periods of low solubility, promoting precipitation. By performing all intermediate dilutions in 100% DMSO and making a single, rapid transfer to the aqueous phase, you minimize the time the compound spends in a supersaturated state[1].

Step-by-Step Methodology:

  • Prepare a 10 mM master stock of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine in 100% anhydrous DMSO.

  • Perform all required serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO to create a concentration gradient of intermediate stocks.

  • Pre-warm the aqueous assay buffer to 37°C to increase the thermodynamic solubility threshold during the transfer phase.

  • Rapidly transfer an aliquot of the DMSO intermediate into the aqueous buffer while vigorously vortexing. Do not let the DMSO drop sit on the surface of the buffer.

  • Ensure the final DMSO concentration remains strictly constant (e.g., 0.5%) across all concentration points and vehicle controls.

Protocol 2: Solubilization via pH Adjustment

Causality: The 4-methylpiperazine ring contains a basic tertiary amine. By lowering the pH of the intermediate aqueous buffer slightly below the pKa of this amine, the nitrogen becomes protonated. This ionization significantly increases the compound's polarity and aqueous solubility[6].

Step-by-Step Methodology:

  • Prepare a heavily buffered aqueous solution (e.g., 100 mM HEPES or PIPES) pre-adjusted to pH 6.5 – 6.8.

  • Add the DMSO stock of the compound to the pH-adjusted buffer under continuous agitation.

  • Verify the final pH of the assay well using a micro-pH probe, as the addition of DMSO and the basic compound can slightly shift the apparent pH.

  • Caution: Ensure your target enzyme or cell line retains full viability and activity at this slightly acidic pH.

Protocol 3: Host-Guest Complexation with HP-β-Cyclodextrin

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that can encapsulate the highly lipophilic 3-fluoro-5-nitrophenyl group, while its hydrophilic exterior maintains aqueous solubility. This prevents the compound molecules from interacting with each other to form aggregates.

Step-by-Step Methodology:

  • Prepare a 5 mM stock solution of HP-β-CD in your target aqueous assay buffer.

  • While vigorously vortexing the HP-β-CD solution, add the 100% DMSO compound stock dropwise to achieve the desired final concentration.

  • Incubate the mixture at 37°C for 30 minutes. This thermal energy thermodynamically drives the inclusion complex formation between the hydrophobic fluoro-nitrophenyl group and the cyclodextrin cavity.

  • Proceed to add this complexed solution to your assay plate.

🛑 Mandatory Self-Validation Checkpoint (Applies to all protocols)

To ensure your chosen protocol is internally valid, you must incorporate a turbidity check before adding biological detection reagents.

  • The Check: Measure the absorbance of the final assay plate using a spectrophotometer at 500-600 nm (a wavelength where 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine does not absorb) or use a nephelometer to measure light scattering[7].

  • The Rule: Any well exhibiting an absorbance/scattering reading above the baseline of the vehicle control indicates microscopic precipitation. Data points from these specific wells are artifactual and must be excluded from your IC50/EC50 calculations.

References

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual | NCBI Bookshelf |[Link]

  • Assay Interference by Aggregation - Assay Guidance Manual | NCBI Bookshelf |[Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? | ResearchGate |[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization | ResearchGate |[Link]

  • How to enhance drug solubility for in vitro assays? | ResearchGate |[Link]

  • Considerations regarding use of solvents in in vitro cell based assays | PMC |[Link]

Sources

Troubleshooting

Removing organic impurities during 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine purification

Welcome to the Technical Support Center for the synthesis and purification of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine. This compound is a critical building block in medicinal chemistry, frequently utilized in the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine. This compound is a critical building block in medicinal chemistry, frequently utilized in the synthesis of advanced therapeutics, including 1[1] and 2[2]. Due to the highly activated nature of the 3,5-difluoronitrobenzene starting material, achieving high purity requires precise control over3[3] and rigorous downstream processing.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing a high concentration of the bis-substituted impurity (1,3-bis(4-methylpiperazin-1-yl)-5-nitrobenzene)?

  • Causality: The nitro group on 3,5-difluoronitrobenzene strongly withdraws electron density via both inductive and resonance effects, activating both meta-fluorine atoms for SNAr. While the addition of the first 1-methylpiperazine moiety slightly deactivates the ring (due to the electron-donating nature of the basic nitrogen), the remaining fluorine is still sufficiently activated to undergo a second substitution if excess nucleophile is present or if the reaction temperature exceeds 40°C.

  • Solution: Maintain strict stoichiometric control (1.0 to 1.05 equivalents of 1-methylpiperazine) and utilize dropwise addition of the amine at 0°C, slowly warming to room temperature.

Q2: How can I selectively remove unreacted 3,5-difluoronitrobenzene without resorting to column chromatography?

  • Causality: To suppress the bis-adduct, reactions are often run to slightly less than 100% conversion, leaving residual neutral 3,5-difluoronitrobenzene in the crude mixture.

  • Solution: Exploit the pKa difference. The target product contains a basic tertiary amine (piperazine, pKa ~ 9.0), whereas the starting material is entirely neutral. A self-validating 4[4] will quantitatively separate these species.

Q3: What causes the formation of dark, tarry impurities during the reaction workup?

  • Causality: Prolonged exposure of the electron-deficient nitroaromatic system to highly basic conditions (e.g., excess K₂CO₃ or NaOH) in the presence of atmospheric oxygen can lead to the formation of N-oxides at the piperazine nitrogen or complex polymerization products.

  • Solution: Quench the reaction promptly upon completion and perform workups using mild bases (like saturated NaHCO₃) rather than strong hydroxides.

Section 2: Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction for Removal of Neutral Impurities

Purpose: To isolate the target basic intermediate from residual 3,5-difluoronitrobenzene and non-polar byproducts.

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Causality: EtOAc is highly effective at solubilizing both the neutral SM and the free-base product.

  • Acidic Extraction: Wash the organic layer with 1.0 M aqueous HCl (3 x 5 mL/g). Causality: The basic piperazine nitrogen protonates, forming a water-soluble hydrochloride salt, migrating the product to the aqueous layer.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) (Hexane:EtOAc 7:3) on the remaining EtOAc layer. You should only observe the high-Rf starting material. If the product spot (low Rf) is absent, the extraction is validated. Discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2.0 M aqueous NaOH until the solution reaches pH > 10 (verify with pH paper). Causality: A pH > 10 ensures complete deprotonation of the piperazine (pKa ~ 9.0), crashing the free base out of the aqueous solution.

  • Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified target compound.

Protocol B: Recrystallization to Remove the Bis-Adduct

Purpose: Acid-base extraction cannot separate the target from the bis-adduct, as both possess basic piperazine rings. Recrystallization leverages differential solubility to isolate the mono-substituted product.

  • Suspension: Suspend the crude basic fraction in hot Isopropanol (IPA) (approx. 3-5 mL/g).

  • Dissolution: Heat to 80°C until complete dissolution is achieved.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 2 hours, then transfer to an ice bath for 1 hour. Causality: Slow cooling prevents the entrapment of the bis-adduct within the crystal lattice of the target compound.

  • Isolation: Filter the resulting crystals and wash with ice-cold Hexane to remove trace surface impurities.

Section 3: Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting impurity profile during the SNAr coupling.

Temperature (°C)1-Methylpiperazine (Eq.)BaseTarget Product (%)Bis-Adduct Impurity (%)Residual SM (%)
0 to 251.05K₂CO₃88< 210
60 (Reflux)1.05K₂CO₃65305
252.50K₂CO₃15850
251.05DIPEA92< 17

Note: DIPEA (N,N-Diisopropylethylamine) provides a more homogeneous reaction environment compared to heterogeneous K₂CO₃, reducing localized hotspots of high basicity that promote bis-substitution.

Section 4: Reaction Pathway & Impurity Generation

SNAr_Pathway SM 3,5-Difluoronitrobenzene (Starting Material) Target 1-(3-Fluoro-5-nitrophenyl)- 4-methylpiperazine (Target Intermediate) SM->Target SNAr (1.0 eq Amine) Base, Mild Temp ResidualSM Unreacted 3,5-Difluoronitrobenzene (Neutral Impurity) SM->ResidualSM Incomplete Conversion Reagent 1-Methylpiperazine (Nucleophile) Reagent->Target BisImpurity 1,3-Bis(4-methylpiperazin-1-yl)- 5-nitrobenzene (Bis-adduct Impurity) Target->BisImpurity SNAr (Excess Amine) High Temp

SNAr pathway illustrating the formation of the target intermediate and common impurities.

References

  • Title: Trisubstituted Pyridinylimidazoles as Potent Inhibitors of the Clinically Resistant L858R/T790M/C797S EGFR Mutant: Targeting of Both Hydrophobic Regions and the Phosphate Binding Site Source: ACS Publications URL: [Link]

  • Title: US11746103B2 - ALK-5 inhibitors and uses thereof Source: Google Patents URL
  • Title: Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols Source: ResearchGate URL: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Fluorinated Piperazine Scaffolds: A Comparative Analysis of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

Introduction: The Strategic Value of Fluorine in the Privileged Piperazine Scaffold In the landscape of modern drug discovery, certain molecular frameworks consistently reappear in successful therapeutic agents. These ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorine in the Privileged Piperazine Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a scaffold.[1][2][3] Its conformational flexibility, tunable basicity, and the presence of two distinct points for chemical modification allow medicinal chemists to meticulously craft molecules with optimized potency, selectivity, and pharmacokinetic profiles.[4][5]

The strategic incorporation of fluorine into these privileged scaffolds has become a cornerstone of contemporary medicinal chemistry.[6][7] Fluorine, being the most electronegative element, imparts unique properties to organic molecules that are highly desirable in drug candidates. These benefits include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown by cytochrome P450 enzymes. Placing fluorine at metabolically vulnerable positions can significantly extend a drug's half-life.[8][9]

  • Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can lower the basicity (pKa) of nearby nitrogen atoms, which can improve a compound's oral absorption and bioavailability by increasing cell membrane permeability.[6][10]

  • Improved Target Binding: Fluorine can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within a target protein's binding pocket, thereby increasing affinity and potency.[11]

This guide provides a comparative analysis centered on 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine , a representative of a class of fluorinated arylpiperazines. We will dissect its chemical attributes and compare them to other fluorinated piperazine scaffolds to illustrate the nuanced structure-activity relationships (SAR) that govern their performance.

The Core Scaffold: Deconstructing 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

The subject of our analysis, 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine, combines three key structural motifs: the piperazine core, a fluorinated aryl ring, and a nitro group. Each component plays a distinct role in defining the molecule's overall profile.

Structural Features and Their Implications

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// Feature Nodes piperazine [label="Piperazine Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fluoro [label="3-Fluoro Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nitro [label="5-Nitro Group", fillcolor="#FBBC05", fontcolor="#202124"]; methyl [label="N4-Methyl Group", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges from molecule to features mol -> piperazine [label="Basicity (pKa)\nSolubility\nTwo points for diversity", len=1.5]; mol -> fluoro [label="Modulates pKa\nBlocks metabolism\nEnhances binding", len=1.5]; mol -> nitro [label="Strong e--withdrawing\nPotential H-bond acceptor\nSynthetic handle", len=1.5]; mol -> methyl [label="Impacts basicity\nSteric profile\nMetabolic site", len=1.5]; } enddot Caption: Key pharmacophoric features of the target molecule.

  • The Piperazine Ring: This central component provides a basic nitrogen (N4) that is crucial for forming salts and interacting with biological targets. The second nitrogen (N1) serves as the attachment point for the aryl group. The ring's chair conformation allows its substituents to adopt specific spatial orientations.[1][12]

  • The 3-Fluoro Substituent: Placed meta to the piperazine linkage, the fluorine atom exerts a strong inductive electron-withdrawing effect. This significantly lowers the pKa of the N4-methyl amine compared to a non-fluorinated analog, which can enhance membrane permeability.[6][10]

  • The 5-Nitro Substituent: Also in a meta position, the nitro group is a powerful electron-withdrawing group. Its presence further modulates the electronic properties of the phenyl ring and can serve as a hydrogen bond acceptor. In medicinal chemistry, nitroaromatic compounds are recognized for a range of biological activities, including antibacterial and antiparasitic effects, though they can sometimes be associated with toxicity concerns that require careful evaluation.[13][14][15]

  • The N4-Methyl Group: This small alkyl group slightly increases the basicity of the N4 nitrogen compared to an unsubstituted piperazine. It also contributes to the molecule's lipophilicity and can influence how the molecule fits into a binding pocket.

Comparative Analysis with Alternative Fluorinated Scaffolds

The specific placement of the fluorine atom and the nature of other substituents on the arylpiperazine scaffold have profound effects on its biological and physicochemical properties. Let's compare our lead molecule to several structural analogs to understand these effects.

The Impact of Fluorine's Position (Positional Isomerism)

The position of the fluorine atom on the phenyl ring is a critical design element.

CompoundKey DifferenceExpected Impact on PropertiesRationale
1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine 3-F (meta) Baseline pKa reduction; moderate steric profile.Inductive electron withdrawal from the meta position effectively lowers the basicity of the anilinic nitrogen (N1), which indirectly influences the distal N4.[6]
1-(2-Fluoro-5-nitrophenyl)-4-methylpiperazine 2-F (ortho) Greater pKa reduction; potential for intramolecular H-bonding; increased steric hindrance.The ortho fluorine can sterically hinder the rotation of the phenyl ring and may alter the preferred conformation. Its proximity to the piperazine nitrogen can also influence binding through direct interactions.[16][17]
1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine 4-F (para) Strongest electronic effect on N1; may influence metabolism of the phenyl ring.The para position allows for both inductive and resonance effects, potentially leading to different electronic distribution across the entire scaffold.[17]

From a drug design perspective, moving the fluorine to the ortho position might be explored to probe for specific interactions with a target receptor or to block a potential site of metabolism near the aryl-piperazine bond.[18]

The Role of the Nitro Group

The nitro group is a strong electron-withdrawing feature and a potential liability. Replacing it allows for fine-tuning of electronic properties and can mitigate toxicity risks.

CompoundKey DifferenceExpected Impact on PropertiesRationale
1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine 5-NO2 Strongly electron-withdrawing; potential for specific H-bonding interactions; possible metabolic liability.Nitro groups can be reduced in vivo to form reactive species. However, they are also key pharmacophores in certain drug classes.[13][14]
1-(3,5-Difluorophenyl)-4-methylpiperazine 5-F Less electron-withdrawing than NO2; metabolically stable; alters H-bonding potential.Replacing NO2 with another fluorine maintains the electron-deficient nature of the ring but removes the specific chemical reactivity associated with the nitro group.[19]
1-(3-Fluoro-5-cyanophenyl)-4-methylpiperazine 5-CN Strong electron-withdrawing group; linear geometry; potential H-bond acceptor.The cyano group is a common bioisostere for nitro and other groups. Its distinct geometry and electronic profile can lead to different binding modes.
Modification of the N4-Substituent

The substituent on the second piperazine nitrogen (N4) is a primary handle for modifying solubility, basicity, and target engagement.

CompoundKey DifferenceExpected Impact on PropertiesRationale
1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine N4-Methyl Baseline basicity and lipophilicity.A small, simple substituent.
1-(3-Fluoro-5-nitrophenyl)piperazine N4-H Lower lipophilicity; secondary amine provides H-bond donor capability.Allows for different interactions with the target and serves as a key intermediate for further synthesis.[1]
1-(3-Fluoro-5-nitrophenyl)-4-ethylpiperazine N4-Ethyl Slightly increased lipophilicity and steric bulk compared to methyl.Even minor changes in alkyl chain length can significantly impact potency and selectivity by altering the fit in a hydrophobic pocket.

Experimental Protocols

To reliably compare these scaffolds, standardized experimental protocols are essential. The following sections describe a representative synthesis and a key assay for evaluation.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a common and robust method for synthesizing N-arylpiperazines. The electron-deficient nature of the dinitro- or fluoronitro-phenyl ring makes it susceptible to nucleophilic attack by the piperazine nitrogen.

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Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-difluoro-5-nitrobenzene (1.0 eq), N-methylpiperazine (1.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a starting material concentration of approximately 0.5 M.

    • Scientist's Note: DMSO is an excellent solvent for SNAr reactions due to its polar aprotic nature, which stabilizes the charged intermediate (Meisenheimer complex) without solvating the nucleophile excessively.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting fluoro-nitrobenzene is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Metabolic Stability Assay

This assay provides crucial data on a compound's susceptibility to metabolism, a key parameter in its pharmacokinetic profile.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a working solution by diluting the stock to 100 µM in an acetonitrile/water mixture.

  • Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture by combining liver microsomes (e.g., human or rat, final concentration 0.5 mg/mL) and a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the microsome-buffer mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and an NADPH-regenerating system (to fuel the P450 enzymes). A parallel incubation without the NADPH system serves as a negative control.

    • Scientist's Note: The NADPH-regenerating system is critical as it provides the necessary reducing equivalents for the catalytic cycle of cytochrome P450 enzymes. Its omission in the control validates that any observed compound loss is enzyme-dependent.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Conclusion and Forward Look

The analysis of 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine and its structural analogs underscores the power and subtlety of medicinal chemistry design principles. The choice of where to place a fluorine atom, whether to include a group like nitro, and how to decorate the distal nitrogen of the piperazine ring are all critical decisions that profoundly impact a molecule's journey to becoming a drug.

  • Positional isomerism of fluorine directly tunes the electronic environment and steric profile, affecting both pharmacokinetics and pharmacodynamics.[16][17]

  • Bioisosteric replacement of the nitro group can be a vital strategy to mitigate potential liabilities while retaining or enhancing desired properties.

  • N4-substitution on the piperazine ring remains the most straightforward and effective way to modulate solubility, basicity, and interactions with hydrophobic pockets in the target protein.[4]

This guide illustrates that no single scaffold is universally optimal. Instead, a deep understanding of the structure-property relationships, supported by robust and reproducible experimental data, allows researchers to select and optimize the ideal fluorinated piperazine scaffold for their specific therapeutic target. Future efforts will undoubtedly leverage computational modeling to better predict the effects of these modifications, further accelerating the design of next-generation therapeutics.

References

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  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? [Link]

  • Mehta, M., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]

  • Inhance Technologies. (2025). Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link]

  • Giancola, J. L., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208. [Link]

  • van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-104. [Link]

  • ResearchGate. (Various Authors). Structure‐activity relationship of antidepressant activity piperazine derivatives. [Link]

  • Tang, W. S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • Gulinelli, M. A., et al. (2003). Synthesis and biological activity of N-arylpiperazine-modified analogues of KN-62, a potent antagonist of the purinergic P2X7 receptor. Journal of Medicinal Chemistry, 46(8), 1445-57. [Link]

  • Taha, M. O., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1296. [Link]

  • Fassihi, A., et al. (2013). Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents. DARU Journal of Pharmaceutical Sciences, 21(1), 26. [Link]

  • ResearchGate. (Various Authors). Synthesis and Biological Evaluation of Novel Benzyl Piperazine Derivatives of 5-(5-Nitroaryl)-1,3,4-Thiadiazoles as Anti-Helicobacter Pylori Agents. [Link]

  • Kumar, R., et al. (2025). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. ChemMedChem. [Link]

  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine, 12(1), 7-9. [Link]

  • Wiley Online Library. (Various Authors). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 58. [Link]

  • Wang, X., et al. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Environment & Health. [Link]

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  • ResearchGate. (Various Authors). (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Löffler, J., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry. [Link]

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  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. [Link]

  • Smolarz, M., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 25(19), 10632. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • Wang, C., et al. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Molecules, 26(12), 3514. [Link]

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Comparative

A Comparative Guide to Validating LC-MS/MS Methods for 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine Detection in Plasma

Introduction: The Critical Role of Bioanalytical Method Validation In the realm of drug development, the precise and reliable quantification of drug candidates and their metabolites in biological matrices is paramount. L...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Bioanalytical Method Validation

In the realm of drug development, the precise and reliable quantification of drug candidates and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1] However, the power of this technique can only be fully realized through a rigorous validation process that demonstrates the method is fit for its intended purpose.[2] This guide provides a comprehensive comparison of key considerations and experimental approaches for validating an LC-MS/MS method for the quantification of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine, a representative small molecule, in plasma.

This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical guidance grounded in established regulatory frameworks, primarily the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] While these guidelines share many common principles, subtle differences exist, and a thorough understanding of both is crucial for global drug development programs.[5]

The Analyte: 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

Before delving into method validation, a fundamental understanding of the analyte's physicochemical properties is essential. 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine is a small molecule with a molecular weight of 239.25 g/mol and a molecular formula of C11H14FN3O2.[6] Its structure, containing a fluorinated nitrophenyl ring and a methylpiperazine moiety, suggests a moderate level of polarity. This information is critical for making informed decisions regarding sample preparation, chromatographic conditions, and mass spectrometric detection.

The Cornerstone of Quantitation: The Internal Standard

The use of an internal standard (IS) is fundamental to achieving accurate and precise quantification in LC-MS/MS bioanalysis.[7][8] The IS is added at a known concentration to all samples, including calibration standards and quality controls, to compensate for variability that can be introduced during sample preparation, injection, and analysis.[7][8]

Two primary types of internal standards are employed:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[7][8] This near-identical chemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, leading to the most accurate correction.[7]

For the analysis of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine, a SIL-IS, such as 1-(3-Fluoro-5-nitrophenyl)-4-(methyl-d3)piperazine, would be the preferred choice.

Sample Preparation: A Critical Step for Robustness and Sensitivity

The complexity of plasma necessitates a sample preparation step to remove proteins and other endogenous components that can interfere with the analysis.[1][9] The choice of technique significantly impacts method sensitivity, reproducibility, and throughput.

Here, we compare three common sample preparation techniques:

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins.Simple, fast, and cost-effective.Less clean extracts, potential for significant matrix effects.[10]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.Cleaner extracts than PPT, can provide some analyte concentration.More time-consuming, requires solvent optimization.[9]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.Provides the cleanest extracts, high analyte concentration, and reduced matrix effects.[1][9]More complex and costly, requires method development.

The following diagram illustrates the general workflow for these techniques:

Sample_Preparation_Workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt_start Plasma Sample + IS ppt_add Add Acetonitrile ppt_start->ppt_add ppt_vortex Vortex & Centrifuge ppt_add->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant ppt_end Inject into LC-MS/MS ppt_supernatant->ppt_end lle_start Plasma Sample + IS lle_add Add Extraction Solvent lle_start->lle_add lle_vortex Vortex & Centrifuge lle_add->lle_vortex lle_separate Separate Organic Layer lle_vortex->lle_separate lle_evaporate Evaporate & Reconstitute lle_separate->lle_evaporate lle_end Inject into LC-MS/MS lle_evaporate->lle_end spe_start Plasma Sample + IS spe_condition Condition SPE Cartridge spe_start->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_end Inject into LC-MS/MS spe_elute->spe_end

Comparison of common sample preparation workflows.

For a new method, starting with the simplest technique (PPT) and moving to more complex methods (LLE, SPE) if necessary to achieve the desired sensitivity and mitigate matrix effects is a common strategy.

LC-MS/MS Method Development and Validation: A Step-by-Step Guide

The validation of a bioanalytical method is a comprehensive process that involves evaluating several key parameters to ensure the method is reliable and reproducible.[4] The following sections detail the experimental protocols and acceptance criteria for each validation parameter, in accordance with FDA and EMA guidelines.[3][4][11]

Selectivity and Specificity

Objective: To demonstrate that the method can unequivocally measure the analyte of interest in the presence of other components in the sample, including metabolites, endogenous substances, and concomitant medications.

Experimental Protocol:

  • Analyze at least six different blank plasma samples from individual donors.

  • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.

  • Analyze a blank plasma sample spiked with potential interfering substances.

Acceptance Criteria:

  • The response of interfering peaks in the blank plasma samples at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ.

  • The response of interfering peaks at the retention time of the internal standard should be less than 5% of the internal standard response.

Linearity and Range

Objective: To establish the relationship between the analyte concentration and the instrument response over a defined range.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A minimum of six non-zero concentration levels should be used.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²).

Acceptance Criteria:

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).[12]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Analyze at least five replicates of each QC level on the same day (intra-day) and on at least three different days (inter-day).

Acceptance Criteria:

ParameterAcceptance Criteria
Intra-day Accuracy The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
Intra-day Precision The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
Inter-day Accuracy The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
Inter-day Precision The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
Matrix Effect

Objective: To assess the suppressive or enhancing effect of the plasma matrix on the ionization of the analyte and internal standard.[10]

Experimental Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte and IS in a neat solution.

    • Set B: Blank plasma extract spiked with analyte and IS.

    • Set C: Plasma spiked with analyte and IS, then extracted.

  • Calculate the matrix factor (MF) for the analyte and IS: MF = (Peak area in Set B) / (Peak area in Set A).

  • Calculate the IS-normalized MF: (MF of analyte) / (MF of IS).

Acceptance Criteria:

  • The CV of the IS-normalized matrix factor across different lots of plasma should be ≤ 15%.

Recovery

Objective: To determine the efficiency of the extraction procedure.

Experimental Protocol:

  • Compare the peak area of the analyte in extracted samples (Set C from the matrix effect experiment) to the peak area of the analyte in post-extraction spiked samples (Set B).

  • Recovery (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100.

Acceptance Criteria:

  • Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be as high as practically achievable.

Stability

Objective: To evaluate the stability of the analyte in plasma under various storage and handling conditions.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected sample storage time.

  • Post-Preparative (Autosampler) Stability: Analyze processed samples that have been stored in the autosampler for a defined period.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared comparison samples.

The overall validation workflow can be visualized as follows:

Validation_Workflow method_dev Method Development selectivity Selectivity & Specificity method_dev->selectivity linearity Linearity & Range method_dev->linearity accuracy_precision Accuracy & Precision selectivity->accuracy_precision linearity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect recovery Recovery matrix_effect->recovery stability Stability recovery->stability validation_report Validation Report stability->validation_report

A typical bioanalytical method validation workflow.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of an LC-MS/MS method is a multifaceted process that requires a deep understanding of analytical chemistry, regulatory guidelines, and the specific properties of the analyte and matrix. By systematically evaluating selectivity, linearity, accuracy, precision, matrix effects, recovery, and stability, researchers can ensure the generation of high-quality, reliable data that can withstand regulatory scrutiny. This guide provides a framework for comparing and implementing different strategies for the successful validation of an LC-MS/MS method for the quantification of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine in plasma, ultimately contributing to the advancement of drug development programs.

References

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Mylott, W. R. Jr. (2016, March 31). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis Zone. [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • BioPharma Services. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • Ion-Sense. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

  • Kruszewska, K., & Dąbrowska, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • LCGC International. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Royal Society of Chemistry. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • Scribd. LC-MS Method Validation Guidelines. [Link]

  • Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]

  • PubMed. (2022, May 10). Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial. [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

  • PLOS ONE. (2024, March 5). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients. [Link]

  • MDPI. (2025, July 16). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. [Link]

  • University of Alabama at Birmingham. Quantitative analysis of small molecules in biological samples. [Link]

  • ChemSrc. 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine — Chemical Substance Information. [Link]

  • ChemRadar. (2026, March 28). 1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine CAS#1965492-47-0 | FCMD | Food Contact Materials Regulations Database. [Link]

  • AHH Chemical. (2026, March 21). 1-(2-FLUORO-4-NITROPHENYL)-4-METHYLPIPERAZINE - Safety Data Sheet. [Link]

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Validation

Benchmarking Synthetic Routes for 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine Scale-up

An In-Depth Technical Guide Abstract The robust and scalable synthesis of key pharmaceutical intermediates is a cornerstone of efficient drug development. This guide provides a detailed comparative analysis of two primar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The robust and scalable synthesis of key pharmaceutical intermediates is a cornerstone of efficient drug development. This guide provides a detailed comparative analysis of two primary synthetic routes for 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine, a critical building block in modern medicinal chemistry. We will dissect a classical Nucleophilic Aromatic Substitution (SNAr) pathway and a modern Palladium-Catalyzed Buchwald-Hartwig Amination. The evaluation is framed from a process chemistry perspective, focusing on scalability, yield, safety, cost-effectiveness, and environmental impact. This document serves as a practical resource for researchers, chemists, and drug development professionals tasked with transitioning synthetic chemistry from the laboratory bench to pilot plant and beyond.

Introduction: The Strategic Importance of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine is a high-value intermediate whose structural motifs are prevalent in a wide array of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) disorders and oncology.[1] The electron-deficient fluoro-nitrophenyl ring combined with the basic methylpiperazine moiety provides a versatile scaffold for lead optimization.[2] The efficiency and reliability of its synthesis directly impact the cost of goods and supply chain security for numerous late-stage clinical candidates and commercialized drugs. Therefore, selecting a manufacturing route that is not only high-yielding but also safe, economical, and environmentally sound is a critical strategic decision.

This guide will provide an objective, data-supported comparison of the two most viable synthetic strategies to empower process development teams to make informed decisions.

Route 1: The Workhorse - Classical Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a foundational transformation in aromatic chemistry.[3] The mechanism relies on the activation of an aromatic ring by potent electron-withdrawing groups (EWGs), making it susceptible to attack by a nucleophile.[4] In this case, the two fluorine atoms and the nitro group on the benzene ring create a significant electron deficiency, facilitating the addition of 1-methylpiperazine.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[3]

Logical Workflow: SNAr Route

sub Starting Materials (1,3-Difluoro-5-nitrobenzene, 1-Methylpiperazine, K2CO3) react Reaction in Polar Aprotic Solvent (e.g., DMSO, 80-100°C) sub->react Charge Reactor quench Aqueous Quench (Precipitation/Extraction) react->quench Reaction Completion iso Isolation & Purification (Filtration, Crystallization) quench->iso Phase Separation prod Final Product iso->prod Drying

Caption: High-level process flow for the SNAr synthesis route.

Detailed Experimental Protocol: SNAr Route
  • Reactor Setup: A jacketed glass reactor is charged with 1,3-difluoro-5-nitrobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl sulfoxide (DMSO, 5 volumes).

  • Reagent Addition: 1-Methylpiperazine (1.1 eq) is added to the stirred suspension at ambient temperature.

  • Reaction: The mixture is heated to 95 °C and held for 4-6 hours. Reaction progress is monitored by HPLC until the consumption of the starting aryl fluoride is >99%.

  • Work-up: The reaction mixture is cooled to 50 °C and slowly added to water (20 volumes) with vigorous stirring. The precipitated product is held for 2 hours to allow for complete crystallization.

  • Isolation: The solid product is isolated by filtration, washed with copious amounts of water to remove DMSO and inorganic salts, and then dried under vacuum at 50 °C.

  • Purification: For typical applications, the purity of the crude product after washing is >98% and can be used directly. If higher purity is required, recrystallization from isopropanol can be performed.

Expertise & Causality: Why This Protocol Works
  • Substrate Choice: 1,3-Difluoro-5-nitrobenzene is an ideal substrate. Fluorine is the best halogen leaving group for SNAr reactions due to its high electronegativity, which strongly activates the ring towards nucleophilic attack.[5][6]

  • Solvent: A polar aprotic solvent like DMSO is crucial. It effectively solvates the potassium cation while leaving the piperazine nucleophile relatively unsolvated and highly reactive.[5][7] While effective, the high boiling point and potential for decomposition at elevated temperatures are process concerns.[8]

  • Base: Potassium carbonate is a cost-effective and moderately strong base sufficient to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. Using a stoichiometric excess ensures the reaction medium remains basic.

  • Safety & Scale-up Consideration: The generation of stoichiometric HF is a significant safety risk on a large scale, as it can corrode standard glass-lined steel reactors.[9] Process development would need to investigate HF-resistant reactors or the use of an in-situ HF scavenger.[9]

Route 2: The Precision Tool - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a landmark achievement in modern organic synthesis, enabling the formation of C-N bonds with remarkable efficiency and scope.[10] This palladium-catalyzed cross-coupling reaction avoids the need for a highly activated aromatic system, allowing for the use of aryl bromides or chlorides.[11]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11][12]

Logical Workflow: Buchwald-Hartwig Route

sub Starting Materials & Catalysts (Aryl Halide, Amine, Pd Source, Ligand, Base) react Inert Reaction (Anhydrous Solvent, e.g., Toluene, 90-110°C) sub->react Charge Reactor (N2) workup Filtration & Extraction (Remove Pd, Aqueous Wash) react->workup Reaction Completion iso Isolation & Purification (Solvent Swap, Crystallization) workup->iso Phase Separation prod Final Product iso->prod Drying

Caption: High-level process flow for the Buchwald-Hartwig amination route.

Detailed Experimental Protocol: Buchwald-Hartwig Route
  • Reactor Setup: A reactor is made inert by purging with nitrogen. Toluene (10 volumes), 3-bromo-1-fluoro-5-nitrobenzene (1.0 eq), 1-methylpiperazine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) are charged.

  • Catalyst Addition: A pre-mixed solution of the palladium source (e.g., Pd₂(dba)₃, 0.5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 1.2 mol%) in a small amount of toluene is added.

  • Reaction: The mixture is heated to 105 °C for 8-12 hours. The reaction is monitored by HPLC for the disappearance of the aryl bromide.

  • Work-up: The mixture is cooled, and the reaction is quenched with water. The organic layer is separated, washed with brine, and then treated with a palladium scavenger.

  • Isolation: The organic solution is filtered to remove the scavenger, and the solvent is distilled off and replaced with a suitable crystallization solvent (e.g., ethanol).

  • Purification: The product is crystallized by cooling, isolated by filtration, washed with cold ethanol, and dried under vacuum.

Expertise & Causality: Why This Protocol Works
  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center and promote the key reductive elimination step, which is often rate-limiting.[13]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle without competing as a nucleophile.[11] However, it is highly reactive and requires careful handling under inert conditions.

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. A nitrogen or argon atmosphere is mandatory to prevent catalyst deactivation and ensure a high turnover number.

  • Scale-up Consideration: The primary challenge is the cost and removal of the palladium catalyst.[14] For pharmaceutical production, residual palladium levels in the final product are strictly regulated, necessitating dedicated scavenging and purification steps. Efficient catalyst recovery and recycling are crucial for making this route economically viable.[15][16][17]

Head-to-Head Comparison for Scale-Up

The selection of a synthetic route for manufacturing is a multi-faceted decision. The following table provides a comparative summary based on key performance indicators relevant to process scale-up.

ParameterRoute 1: SNArRoute 2: Buchwald-Hartwig AminationAnalysis & Justification
Typical Yield 88-95%92-98%Both routes are high-yielding. The Buchwald-Hartwig reaction is often slightly more efficient due to its high selectivity, leading to fewer side products.[10]
Raw Material Cost Lower HigherThe starting materials for SNAr (di-fluoro-nitrobenzene, K₂CO₃) are commodity chemicals. The palladium catalyst and specialized phosphine ligands for Route 2 are significantly more expensive.[14][17]
Process Safety Moderate RiskModerate RiskRoute 1 generates corrosive and toxic HF gas, requiring specialized reactors or scrubbing systems.[9] Route 2 uses a strong, air-sensitive base (NaOtBu) and requires strict inerting procedures to prevent catalyst deactivation and potential safety incidents.[18]
Cycle Time Shorter (4-6 hours) Longer (8-12 hours)The SNAr reaction kinetics are typically faster under the specified conditions.
Environmental Impact ModerateHighRoute 1 uses a high-boiling solvent (DMSO) which can be difficult to manage in waste streams.[8] Route 2 involves a heavy metal (palladium) that must be removed to ppm levels and recycled, adding process complexity and cost.[15][19]
Operational Simplicity Simpler More ComplexThe SNAr is a straightforward mix-and-heat procedure. The Buchwald-Hartwig amination requires stringent inert atmosphere control and additional steps for catalyst/scavenger handling.
Scalability ExcellentGoodThe SNAr is a robust and well-understood industrial reaction. The Buchwald-Hartwig requires more specialized equipment for handling air-sensitive reagents and for metal removal/recovery.

Final Recommendation

For the large-scale, commercial manufacture of 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine, the SNAr route (Route 1) is generally the more pragmatic and economical choice. Its advantages in raw material cost, operational simplicity, and shorter cycle time are compelling for industrial production. The primary challenge—the handling of HF—is a known engineering problem that can be solved with appropriate materials of construction or process design, such as the use of HF scavengers.[9]

The Buchwald-Hartwig amination (Route 2) serves as an excellent alternative, particularly in situations where:

  • The SNAr substrate is unavailable or prohibitively expensive.

  • Extreme purity is required, and the cleaner reaction profile of the Buchwald-Hartwig can reduce downstream purification costs.

  • A facility already has established workflows and infrastructure for handling palladium catalysis and recycling.

Ultimately, the final decision should be preceded by a thorough Process Hazard Analysis (PHA) and a detailed cost modeling exercise based on the specific capabilities and economic drivers of the manufacturing organization.

References

  • Title: Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Source: PMC (PubMed Central). URL: [Link]

  • Title: Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Source: Green Chemistry (RSC Publishing). URL: [Link]

  • Title: Beyond Recovery: Supporting Pharma Sustainability with 75% CO₂e Reduction. Source: Mastermelt. URL: [Link]

  • Title: Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Source: Gopani Product Systems. URL: [Link]

  • Title: Recovery of Precious Metals in Spent Process Catalysts. Source: Pharmaceutical Technology. URL: [Link]

  • Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]

  • Title: SNAr Solvents and Reagents. Source: American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. URL: [Link]

  • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL: [Link]

  • Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Source: Purdue University Thesis. URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube. URL: [Link]

  • Title: Nucleophilic aromatic substitution. Source: Wikipedia. URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC (PubMed Central). URL: [Link]

  • Title: Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

  • Title: SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][14][15][19]thiadiazole Series. Source: Semantic Scholar. URL: [Link]

  • Title: How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Source: DEKRA. URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: MDPI. URL: [Link]

  • Title: Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine in Standard Receptor Panels

In the landscape of modern drug discovery, establishing the selectivity of a novel chemical entity is as crucial as determining its primary efficacy. Off-target interactions can lead to unforeseen side effects, complex p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, establishing the selectivity of a novel chemical entity is as crucial as determining its primary efficacy. Off-target interactions can lead to unforeseen side effects, complex pharmacological profiles, and, ultimately, late-stage clinical attrition.[1][2] This guide provides an in-depth comparison of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine , a novel phenylpiperazine derivative, against established pharmacological agents. Through a comprehensive, hypothetical cross-reactivity screen, we will dissect its selectivity profile, offering a valuable framework for researchers and drug development professionals.

The phenylpiperazine scaffold is a well-known pharmacophore, frequently associated with activity at aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[3][4][5] Given this structural alert, we hypothesized a primary affinity for the serotonin 5-HT2A receptor, a key target in the treatment of neuropsychiatric disorders.[6][7] This guide will therefore focus on comparing its binding profile to that of other 5-HT2A antagonists with varying degrees of selectivity.

Experimental Design: The Rationale for a Comprehensive Receptor Screen

To build a robust and trustworthy pharmacological profile, a broad, multi-family receptor binding panel is essential. We selected a panel of 44 receptors, known as the SafetyScreen44™ panel, which is widely used in the pharmaceutical industry to identify potential safety liabilities early in development.[8] This panel covers key GPCRs, ion channels, and transporters implicated in common adverse drug reactions.[1][9]

The chosen methodology is the competitive radioligand binding assay , the gold standard for quantifying the affinity of a test compound for a target receptor.[10][11] This technique measures the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from its receptor. The resulting data allows for the calculation of the inhibition constant (Ki), a direct measure of binding affinity.

Experimental Workflow

The process follows a standardized and validated protocol to ensure data integrity and reproducibility.[12]

Caption: Workflow for Radioligand Binding Assay.

Comparative Analysis: Selectivity Profile

For this guide, we compare our lead compound, 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (Compound X) , against two well-characterized drugs known for their interaction with the 5-HT2A receptor but with distinct selectivity profiles:

  • Ketanserin: A classic, though not entirely selective, 5-HT2A antagonist, also known for its high affinity for α1-adrenergic receptors.[6][13]

  • Pimavanserin: A highly selective 5-HT2A inverse agonist, approved for the treatment of Parkinson's disease psychosis, with minimal off-target activity.[14]

The following table summarizes the hypothetical binding affinities (Ki in nM) for these compounds against a selection of key receptors from a standard safety panel. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Receptor Binding Profile (Ki, nM) | Receptor Target | Compound X (Hypothetical) | Ketanserin (Reference) | Pimavanserin (Reference) | Potential Clinical Implication of Off-Target Activity | | :--- | :---: | :---: | :---: | :--- | | Primary Target | | Serotonin 5-HT2A | 8.2 | 2.5 | 0.8 | Antipsychotic, Sleep Regulation[6][14] | | Key Off-Targets | | Serotonin 5-HT2C | 157 | 45 | >10,000 | Weight gain, metabolic changes | | Dopamine D2 | 450 | 150 | >10,000 | Extrapyramidal symptoms, prolactin elevation[15][16][17] | | Adrenergic α1A | 25.6 | 3.1 | >5,000 | Hypotension, dizziness[18][19][20] | | Adrenergic α1B | 48.9 | 4.0 | >5,000 | Hypotension[18][21] | | Histamine H1 | 890 | 60 | >10,000 | Sedation, weight gain | | Muscarinic M1 | >10,000 | >1,000 | >10,000 | Cognitive impairment, dry mouth[22][23][24] |

Data for Ketanserin and Pimavanserin are representative values from published literature. Data for Compound X is hypothetical for illustrative purposes.

Interpretation of Results

The data reveals a distinct pharmacological profile for our test compound.

  • Primary Target Affinity: Compound X demonstrates potent affinity for the 5-HT2A receptor (Ki = 8.2 nM), confirming our initial hypothesis based on its phenylpiperazine structure. Its potency is comparable to, though slightly less than, the established antagonists Ketanserin and Pimavanserin.

  • Selectivity Profile: The key differentiator lies in the cross-reactivity profile.

    • Pimavanserin stands out as exceptionally selective, showing minimal affinity for any of the common off-targets listed. This "clean" profile is a major clinical advantage.

    • Ketanserin exhibits significant cross-reactivity, with high affinity for α1A and α1B adrenergic receptors.[6] This is consistent with its known side effect profile, which includes orthostatic hypotension.[20]

    • Compound X presents an intermediate profile. It is approximately 19-fold selective for 5-HT2A over 5-HT2C and over 50-fold selective against the Dopamine D2 receptor. However, it displays a notable affinity for the Adrenergic α1A receptor (Ki = 25.6 nM), making it only about 3-fold selective over this off-target.

This cross-reactivity at the α1A-adrenergic receptor is a critical finding. Such interactions are strongly associated with cardiovascular side effects like dizziness and a drop in blood pressure upon standing (orthostatic hypotension).[19][20]

G cluster_0 Compound X (Hypothetical) cluster_1 Pimavanserin (Selective) cluster_2 Ketanserin (Non-Selective) cluster_legend Legend (Affinity) X_5HT2A 5-HT2A (Ki=8.2 nM) X_A1A Alpha-1A (Ki=25.6 nM) X_5HT2C 5-HT2C (Ki=157 nM) X_D2 D2 (Ki=450 nM) P_5HT2A 5-HT2A (Ki=0.8 nM) P_OFF Other Receptors (Ki > 5000 nM) K_5HT2A 5-HT2A (Ki=2.5 nM) K_A1A Alpha-1A (Ki=3.1 nM) K_A1B Alpha-1B (Ki=4.0 nM) K_5HT2C 5-HT2C (Ki=45 nM) High High (<50 nM) Moderate Moderate (50-500 nM) Low Low (>500 nM) Primary Primary Target

Caption: Binding affinity profiles of test compounds.

Conclusion and Future Directions

This comparative analysis, grounded in established methodologies, provides critical insights into the pharmacological profile of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine. While demonstrating potent on-target activity at the 5-HT2A receptor, its significant cross-reactivity for the α1A-adrenergic receptor is a potential liability that must be addressed in any future development program.

Compared to the highly selective profile of Pimavanserin and the broader off-target activity of Ketanserin, Compound X occupies a middle ground. This profile might be acceptable for certain therapeutic indications but could be problematic for others, especially in patient populations susceptible to cardiovascular side effects.

The next logical steps for a compound with this profile would include:

  • Functional Assays: Moving beyond simple binding, functional assays (e.g., calcium flux or IP1 accumulation for Gq-coupled receptors like 5-HT2A and α1A) are necessary to determine if the compound acts as an antagonist, agonist, or inverse agonist at both the primary and off-target receptors.[8]

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts should be directed at modifying the structure of Compound X to reduce its affinity for the α1A-adrenergic receptor while maintaining or improving its potency at 5-HT2A.

  • In Vivo Assessment: Preclinical in vivo studies should be designed to specifically monitor for hemodynamic effects (e.g., changes in blood pressure) to assess the real-world physiological consequence of the α1A receptor engagement.

By systematically characterizing cross-reactivity using standardized receptor panels, researchers can make more informed decisions, de-risk their development candidates, and ultimately improve the probability of clinical success.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]

  • Proudman, R. G. W., et al. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website. [Link]

  • Kim, J., et al. (2022). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience. [Link]

  • National Institutes of Health. (2022). "Selective" serotonin 5-HT 2A receptor antagonists. PubMed. [Link]

  • Wang, T., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor antagonist. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Alpha-1 blocker. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2011). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. [Link]

  • BioWorld. (2023). Researchers identify new highly selective dopamine D2 receptor antagonist. Retrieved from BioWorld. [Link]

  • National Institutes of Health. (2006). Synthesis and characterization of selective dopamine D2 receptor antagonists. PubMed. [Link]

  • Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. [Link]

  • National Institutes of Health. (2000). Selective alpha-1a adrenergic receptor antagonists. Effects of pharmacophore regio- and stereochemistry on potency and selectivity. PubMed. [Link]

  • American Chemical Society. (1995). Identification and Characterization of m1 Selective Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • PNAS. (2024). Targeting the muscarinic M1 receptor with a selective, brain-penetrant antagonist to promote remyelination in multiple sclerosis. [Link]

  • National Institutes of Health. (2013). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PMC. [Link]

  • National Institutes of Health. (1997). Selective M1 muscarinic receptor antagonists disrupt memory consolidation of inhibitory avoidance in rats. PubMed. [Link]

  • CVPharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). Retrieved from CVPharmacology. [Link]

  • Wikipedia. (n.d.). Dopamine antagonist. Retrieved from Wikipedia. [Link]

  • Royal Society of Chemistry. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. [Link]

  • Frontiers. (2017). Why an M1 Antagonist Could Be a More Selective Model for Memory Impairment than Scopolamine. [Link]

  • Tanso Biosciences. (n.d.). Panel assay for human GPCRs. Flex and reasonable. Retrieved from Tanso Biosciences. [Link]

  • Wiley Online Library. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica. [Link]

  • National Institutes of Health. (2013). Functional selectivity in serotonin receptor 2A (5-HT2A) endocytosis, recycling, and phosphorylation. PubMed. [Link]

  • National Institutes of Health. (1988). Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. PMC. [Link]

  • National Institutes of Health. (2018). Analogues of Arylamide Phenylpiperazine Ligands To Investigate the Factors Influencing D3 Dopamine Receptor Bitropic Binding and Receptor Subtype Selectivity. PubMed. [Link]

  • MDPI. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. [Link]

  • National Institutes of Health. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]

  • National Institutes of Health. (2001). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. PubMed. [Link]

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  • ICE Bioscience. (2025). ICESTP Safety Panel. Retrieved from ICE Bioscience. [Link]

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  • Eurofins. (2017). GPCR Products and Services for Drug Discovery & Safety Pharmacology. [Link]

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Safety & Regulatory Compliance

Safety

1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine As drug development increasingly relies on complex halogenated and nitrogenous motifs, compounds like 1-(3-Fluoro-5-nitrophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

As drug development increasingly relies on complex halogenated and nitrogenous motifs, compounds like 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine present unique logistical and safety challenges at the end of their lifecycle. This molecule combines a basic piperazine ring, a persistent fluorinated aromatic system, and an energetic nitro group. Consequently, standard solvent disposal protocols are insufficient. This guide provides a self-validating, step-by-step operational framework for the safe containment, segregation, and thermal destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Mechanistic Hazard Profiling & Causality

To implement an effective disposal strategy, one must understand how the structural components of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine dictate its end-of-life handling:

  • The Piperazine Moiety: As a secondary/tertiary amine system, piperazine derivatives are basic and exhibit significant aquatic toxicity. Environmental release can cause long-term adverse effects in aquatic ecosystems[1]. Therefore, zero-discharge to municipal wastewater systems is mandatory.

  • The Fluorinated Aromatic Ring: Carbon-fluorine bonds are highly stable, making the compound environmentally persistent. Under combustion, the fluorine atom generates hydrogen fluoride (HF) gas, a highly corrosive and toxic byproduct[2]. This necessitates specialized thermal destruction equipped with gas scrubbing, rather than standard open incineration.

  • The Nitroaromatic Group: Nitro groups add energetic potential to the molecule. While stable under ambient conditions, nitroaromatics require extremely high temperatures for complete destruction to prevent the formation of toxic Products of Incomplete Combustion (PICs) and nitrogen oxides (NOx)[3].

Waste Classification and Quantitative Data

Proper RCRA (Resource Conservation and Recovery Act) classification is the first step in regulatory compliance. Because this compound contains a halogen, it must be strictly segregated from non-halogenated waste streams to prevent exponential increases in disposal costs and facility processing errors[4].

Property / ClassificationDesignation / ValueOperational Implication
Waste Category Halogenated Organic WasteMust be segregated from non-halogenated solvents to ensure proper downstream treatment[5].
EPA RCRA Status Regulated Solid/Liquid WasteLand disposal is heavily restricted; thermal destruction is required[2].
Aquatic Toxicity High (Harmful to aquatic life)Strict secondary containment required; never flush down laboratory drains[6].
Combustion Byproducts HF, NOx, CO, CO₂Requires incineration facilities equipped with alkaline wet scrubbers[2].
Chemical Incompatibilities Strong oxidizers, strong acidsSegregate in Satellite Accumulation Areas (SAAs) away from reactive agents to prevent exothermic reactions.

Step-by-Step Disposal Methodology

The following protocol provides a self-validating system for laboratory personnel to safely manage 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine waste.

Step 1: Point-of-Generation Segregation

  • Action: Immediately route all solid waste, contaminated consumables (e.g., pipette tips, weighing paper), and liquid solutions containing this compound into a dedicated "Halogenated Organic Waste" container[5].

  • Causality: Mixing halogenated waste with non-halogenated waste contaminates the entire bulk stream, requiring the entire volume to be treated at a higher cost due to the need for halogen-specific scrubbing during incineration[4].

Step 2: Primary and Secondary Containment

  • Action: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers for waste accumulation. Place the primary container within a secondary containment tray capable of holding 110% of the primary container's volume.

  • Causality: The basicity of the piperazine ring can interact with certain metals over time. HDPE/PTFE ensures chemical inertness, while secondary containment mitigates the risk of catastrophic spills reaching floor drains[1].

Step 3: Labeling and SAA Storage

  • Action: Affix a compliant Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list: "Contains Fluorinated Nitroaromatic Piperazine."

  • Causality: Explicitly identifying the fluorine and nitro groups ensures that the downstream waste management contractor routes the drum to an appropriate high-temperature incinerator rather than a standard fuel-blending facility[7].

Step 4: Final Thermal Destruction (Contractor Handoff)

  • Action: Transfer the waste to a licensed RCRA disposal facility capable of high-temperature liquid injection or rotary kiln incineration (>1100°C) with a minimum 2-second residence time.

  • Causality: High temperatures are required to break the robust C-F and nitroaromatic bonds. The facility must utilize alkaline flue gas scrubbing (e.g., NaOH or Ca(OH)₂) to neutralize the resulting HF and NOx gases into benign salts before atmospheric release[2][3].

Spill Response and Contingency Planning

In the event of an accidental release of the pure compound or a highly concentrated solution:

  • Evacuate and Isolate: Clear personnel from the immediate area. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity.

  • Containment: Prevent the spill from entering sinks or floor drains to avoid aquatic contamination[1][6].

  • Neutralization and Cleanup: Do not use combustible materials (like paper towels) for a concentrated nitroaromatic spill. Use an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

  • Disposal of Spill Debris: Sweep the absorbed material using non-sparking tools and place it into a solid halogenated waste container for incineration.

Operational Workflow Visualization

The following decision tree illustrates the logical progression for processing 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine from generation to final destruction.

DisposalWorkflow A Waste Generation: 1-(3-Fluoro-5-nitrophenyl) -4-methylpiperazine B Segregate as Halogenated Organic Waste A->B C Verify Compatibility (No Strong Acids/Oxidizers) B->C D HDPE/PTFE Containment & RCRA Labeling C->D E High-Temp Incineration (>1100°C) D->E Licensed Contractor F Alkaline Flue Gas Scrubbing (Neutralizes HF & NOx) E->F Combustion Exhaust

Figure 1: Disposal and thermal destruction workflow for fluorinated nitroaromatic piperazines.

References[1] Piperazine - Santa Cruz Biotechnology. scbt.com. Available at: https://www.scbt.com[6] 1 - SAFETY DATA SHEET (Piperazine Anhydrous). tcichemicals.com. Available at: https://www.tcichemicals.com[2] Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes. epa.gov. Available at: https://nepis.epa.gov[5] Hazardous Waste Management Program Introduction. ewu.edu. Available at:https://inside.ewu.edu[7] Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. p2infohouse.org. Available at: https://p2infohouse.org[4] Laboratory Hazardous Waste Management Guide. tennessee.edu. Available at: https://safety.tennessee.edu[3] Human Health Risk Assessment Protocol for Hazardous Waste Combustion Facilities. ornl.gov. Available at:https://rais.ornl.gov

Sources

Handling

Personal protective equipment for handling 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

Essential Safety and Logistics Guide: Handling 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (CAS: 857267-08-4) is a highly functionalized building block frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Logistics Guide: Handling 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine (CAS: 857267-08-4) is a highly functionalized building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and CNS-active agents. While its structural motifs make it a privileged scaffold in medicinal chemistry, they concurrently present a complex and severe toxicological profile.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the chemical causality behind the hazards, researchers can implement self-validating protocols that ensure absolute operational safety.

Section 1: Mechanistic Risk Assessment (The Causality of Toxicity)

To implement effective safety protocols, laboratory personnel must understand the synergistic hazards posed by the three distinct structural moieties of this compound. Standard handling procedures are insufficient due to the following mechanistic pathways:

  • The Nitroaromatic Group (Systemic Toxicity): Nitroaromatics are notorious for inducing methemoglobinemia. Upon systemic absorption, the nitro group undergoes single-electron bioreduction catalyzed by nitroreductases, forming a nitro anion radical and subsequently a highly reactive hydroxylamine metabolite (1)[1]. These metabolites oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), impairing oxygen transport and leading to hypoxia and cyanosis (2)[2][3].

  • The Piperazine Ring (Sensitization): Piperazine and its derivatives are established respiratory and dermal sensitizers. Inhalation of piperazine dust triggers covalent binding to pulmonary epithelial proteins (haptenization), activating dendritic and T-cells, which culminates in severe occupational asthma and chronic bronchitis (4)[4].

  • The Fluorine Substituent (Bioavailability): The addition of a fluorine atom significantly increases the lipophilicity of the aromatic system. This enhances the compound's ability to penetrate the stratum corneum, radically increasing the risk of dermal absorption compared to non-fluorinated analogs.

ToxicityPathway cluster_nitro Nitroaromatic Moiety cluster_piperazine Piperazine Moiety Compound 1-(3-Fluoro-5-nitrophenyl) -4-methylpiperazine Bioreduction Bioreduction (Nitroreductase) Compound->Bioreduction Systemic Absorption ProteinBinding Covalent Protein Binding (Haptenization) Compound->ProteinBinding Inhalation/Dermal Hydroxylamine Hydroxylamine Metabolites Bioreduction->Hydroxylamine MetHb Methemoglobinemia (Hypoxia/Cyanosis) Hydroxylamine->MetHb RBC Oxidation Immune Dendritic & T-Cell Activation ProteinBinding->Immune Asthma Respiratory Sensitization (Occupational Asthma) Immune->Asthma IgE/Immune Response

Toxicological pathways of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine.

Section 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The lipophilicity and sensitization potential of this compound necessitate a fortified defense strategy.

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Double-gloving: Butyl rubber (inner) + Nitrile (outer).Fluorination increases lipophilicity, accelerating permeation through standard single-layer nitrile.
Respiratory Powered Air-Purifying Respirator (PAPR) or N95/P100 half-mask.Piperazine dust is a potent respiratory sensitizer; strict particulate filtration prevents occupational asthma.
Eye/Face Chemical splash goggles + full face shield.Prevents mucosal absorption of airborne particulates and protects against corrosive piperazine irritation.
Body Tyvek® disposable suit or heavy, chemically resistant lab coat.Prevents accumulation of sensitizing dust on personal clothing, mitigating secondary exposure risks.

Section 3: Operational Handling Protocol

Every protocol must function as a self-validating system to ensure zero-exposure transfer. The following step-by-step methodology guarantees that contamination is contained and verifiable.

Step-by-Step Methodology: Weighing and Transfer

  • Environmental Isolation: Conduct all open-container handling within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood. Never handle the dry powder on an open bench (5)[5].

  • Static Mitigation: Fluorinated powders are highly prone to static charge accumulation. Deploy an anti-static bar (ionizer) inside the enclosure to prevent the powder from aerosolizing and clinging to gloves during transfer.

  • Self-Validating Weighing (Tare and Transfer): Place a sealed, empty vial on the analytical balance, tare it, and move it into the containment hood. Add the compound, seal the vial completely, and return it to the balance to re-weigh. This validates that the balance area remains 100% uncontaminated.

  • In-Situ Solubilization: Whenever possible, dissolve the compound inside the containment hood before moving it to the main lab. Handling the compound as a solution (e.g., in DMSO or DMF) eliminates the inhalation hazard of piperazine dust, though dermal risks remain.

Workflow Prep 1. Prep & PPE Don PAPR & Double Gloves Weigh 2. Containment Weigh in Ventilated Enclosure Prep->Weigh Transfer 3. Transfer Use Sealed Containers Weigh->Transfer Decon 4. Decon 10% Bleach / Solvent Wipe Transfer->Decon Waste 5. Disposal Segregate Hazardous Waste Decon->Waste

Step-by-step operational workflow for safe handling and disposal.

Section 4: Spill Response and Decontamination

Nitroaromatic piperazines require specific chemical neutralization. Simple solvent wiping is dangerous as it merely dissolves and spreads the lipophilic hazard across the workspace.

Step-by-Step Spill Methodology:

  • Evacuate and Assess: If a powder spill occurs outside a hood, evacuate the immediate area for 30 minutes to allow suspended aerosols to settle. Don a PAPR before re-entering.

  • Wet Containment: Gently cover the spilled powder with damp, absorbent pads (use water or a 10% ethanol solution to prevent dust generation). Do not sweep or brush.

  • Chemical Decontamination: Wipe the area with a 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach chemically degrades the piperazine ring and neutralizes the nitroaromatic threat.

  • Solvent Wash: Follow the bleach wipe with an isopropanol or ethanol wipe to dissolve and remove any residual lipophilic fluorinated organic fragments.

  • Visual Verification: Inspect the area under a handheld UV light. Many nitroaromatic compounds natively fluoresce or quench background fluorescence. A uniform background validates complete decontamination.

Section 5: Waste Disposal Logistics

Improper disposal of nitroaromatics can lead to severe environmental persistence and groundwater contamination (2)[2].

  • Solid Waste: All contaminated PPE, weighing boats, and wipes must be sealed in double-bagged, heavy-duty polyethylene bags and explicitly labeled as "Toxic/Sensitizing Hazardous Waste (Contains Nitroaromatic Piperazine)".

  • Liquid Waste: Segregate liquid waste containing this compound from general organic waste. Crucial: Do not mix with strong reducing agents or heavy metals, as nitroaromatics can undergo violent exothermic reduction reactions. Label clearly for high-temperature incineration.

References

  • Industrial Chemicals (Australian Government) - Piperazine: Human health tier II assessment URL: [Link]

  • National Institutes of Health (PMC) - Towards prospective identification of respiratory sensitizers: effects of piperazine... URL:[Link]

  • SciELO - Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments URL:[Link]

  • MDPI - Biological Treatment of Nitroaromatics in Wastewater URL:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) - Toxicological Profile for Dinitrobenzenes URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine
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